(4-Chloro-3-methylphenyl)hydrazine
Description
BenchChem offers high-quality (4-Chloro-3-methylphenyl)hydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Chloro-3-methylphenyl)hydrazine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4-chloro-3-methylphenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-5-4-6(10-9)2-3-7(5)8/h2-4,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLZYMCYCNYASJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60573942 | |
| Record name | (4-Chloro-3-methylphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60573942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62646-06-4 | |
| Record name | (4-Chloro-3-methylphenyl)hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62646-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chloro-3-methylphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60573942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physical and chemical properties of (4-Chloro-3-methylphenyl)hydrazine
Executive Summary
(4-Chloro-3-methylphenyl)hydrazine (and its hydrochloride salt) is a critical aromatic hydrazine intermediate used primarily in the synthesis of heterocyclic pharmaceutical scaffolds. It serves as the nitrogen source and aryl backbone for Fischer Indole Synthesis (yielding substituted indoles) and Knorr Pyrazole Synthesis (yielding pyrazoles).
Due to the electron-withdrawing nature of the chlorine atom at the para position combined with the steric influence of the meta methyl group, this compound exhibits unique regioselectivity profiles compared to the unsubstituted phenylhydrazine parent. This guide provides a definitive technical analysis of its properties, synthesis, and handling, distinguishing clearly between the free base and the commercially dominant hydrochloride salt.
Molecular Architecture & Identification
Researchers must distinguish between the free base (often unstable/oily) and the hydrochloride salt (stable solid). Note: Many supplier databases incorrectly index the physical data of the parent 4-chlorophenylhydrazine (CAS 1073-70-7) under this compound. The data below is specific to the 3-methyl analog.
Table 1: Chemical Identity Matrix
| Feature | Free Base | Hydrochloride Salt (Standard Reagent) |
| CAS Number | 62646-06-4 | 221687-08-7 |
| IUPAC Name | (4-Chloro-3-methylphenyl)hydrazine | (4-Chloro-3-methylphenyl)hydrazine hydrochloride |
| Formula | ||
| Molar Mass | 156.61 g/mol | 193.07 g/mol |
| SMILES | Cc1cc(NN)ccc1Cl | Cc1cc(NN)ccc1Cl.Cl |
| Appearance | Pale yellow oil or low-melting solid | White to off-white/pink crystalline powder |
Physicochemical Profile
The physical properties below govern the handling and reaction solvent selection. The hydrochloride salt is hygroscopic and prone to oxidation if not stored under inert gas.
Table 2: Physical Properties (Hydrochloride Salt)
| Property | Value / Observation | Technical Note |
| Melting Point | >200°C (Decomposes) | Exact MP varies by purity; typically 210–240°C range (analogous to 3-chloro-4-methyl isomer at 247°C). |
| Solubility (Water) | Moderate | Soluble in hot water; limited solubility in cold water ( |
| Solubility (Organic) | High in DMSO, Methanol | Poor solubility in non-polar solvents (Hexane, Toluene). |
| pKa (Hydrazine) | ~5.2 (Predicted) | The electron-withdrawing Cl reduces basicity compared to phenylhydrazine (pKa ~5.2 vs 8.8). |
| Stability | Air/Light Sensitive | Oxidizes to the azo or diazo species upon prolonged air exposure. Store at 2–8°C under Argon. |
Synthetic Pathways & Mechanism
The industrial and laboratory standard for synthesis is the Diazotization-Reduction sequence starting from 4-chloro-3-methylaniline. This route is preferred for its scalability and cost-effectiveness.
Reaction Mechanism
-
Diazotization: The aniline amine is converted to a diazonium salt using Sodium Nitrite (
) in strong acid ( ). -
Reduction: The diazonium species is reduced to the hydrazine using Stannous Chloride (
) or Sodium Sulfite ( ).
Experimental Protocol (Self-Validating)
Precursor: 4-Chloro-3-methylaniline (CAS 7149-75-9).
Step 1: Diazotization
-
Charge a reactor with 4-Chloro-3-methylaniline (1.0 eq) and Conc. HCl (excess, typically 3-4 eq).
-
Cool the suspension to -5°C to 0°C . Critical: Temperature >5°C leads to phenol byproducts.
-
Add
(1.05 eq) as a 40% aqueous solution dropwise. Maintain internal temp <0°C. -
Stir for 1 hour. Validate diazonium formation using Starch-Iodide paper (turns blue immediately).
Step 2: Reduction (
-
Dissolve
(2.2 eq) in Conc. HCl at 0°C. -
Add the cold diazonium solution to the stannous solution dropwise with vigorous stirring.
-
Allow to warm to Room Temperature (RT) over 2 hours. A white precipitate (the hydrazine double salt) will form.
Step 3: Isolation
-
Digest the solid in 20% NaOH (to release free base) and extract with Ether/DCM OR recrystallize the HCl salt directly from Ethanol/Ether if the salt is desired.
-
Yield: Typically 75–85%.
Visualization: Synthesis Workflow
Figure 1: Step-wise synthesis pathway from the aniline precursor via diazonium intermediate.
Reactivity & Downstream Applications
The primary utility of (4-Chloro-3-methylphenyl)hydrazine is in the synthesis of bioactive heterocycles.
Fischer Indole Synthesis
Reacting this hydrazine with ketones (e.g., cyclohexanone or acetophenones) under acidic conditions yields indoles. The 3-methyl substituent exerts a steric effect that can influence the regiochemistry of the [3,3]-sigmatropic rearrangement.
-
Key Application: Synthesis of Indomethacin analogs and COX-2 inhibitors.
-
Mechanism: Hydrazine + Ketone
Hydrazone Ene-hydrazine [3,3]-Rearrangement Indole.
Pyrazole Synthesis
Reaction with 1,3-dicarbonyls (e.g., acetylacetone) yields 1-arylpyrazoles. These structures are common in agrochemicals (herbicides) and p38 MAP kinase inhibitors.
Visualization: Fischer Indole Mechanism
Figure 2: Mechanistic pathway for the Fischer Indole Synthesis using the subject hydrazine.
Handling, Stability & Safety Protocols
Hydrazines are high-risk reagents.[3] Strict adherence to the protocols below is mandatory.
Hazard Classification (GHS)
-
Acute Toxicity: Category 3 (Oral/Dermal/Inhalation). H301+H311+H331.
-
Carcinogenicity: Category 1B (Presumed Human Carcinogen). H350.
-
Sensitization: Skin Sensitizer. H317.
Handling Protocol
-
Engineering Controls: All weighing and manipulation must occur inside a Class II Biosafety Cabinet or a verified chemical fume hood.
-
PPE: Double nitrile gloves (0.11 mm min), lab coat, and safety goggles.
-
Deactivation (Quenching): Spills and waste must be treated with Dilute Sodium Hypochlorite (Bleach) . The hypochlorite oxidizes the hydrazine to nitrogen gas and the corresponding arene, neutralizing the toxicity.
-
Reaction:
-
Storage[1][3][6]
-
Temperature: 2°C to 8°C (Refrigerated).
-
Atmosphere: Store under Argon or Nitrogen. The compound darkens (oxidizes) upon exposure to air.
References
-
CymitQuimica. (4-Chloro-3-methylphenyl)hydrazine Hydrochloride Product Data. Retrieved from
-
ChemicalBook. 4-CHLORO-3-METHYL-PHENYL)-HYDRAZINE Properties and Suppliers. Retrieved from
-
Google Patents. CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride. (Analogous synthesis method). Retrieved from
-
Fisher Scientific. Safety Data Sheet: Phenylhydrazine Hydrochloride derivatives. Retrieved from
-
Rasayan Journal of Chemistry. Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers. Vol 17, No 4, 2024. Retrieved from
Sources
Technical Whitepaper: Solubility Profiling and Handling of (4-Chloro-3-methylphenyl)hydrazine Hydrochloride
Executive Summary
(4-Chloro-3-methylphenyl)hydrazine hydrochloride (CAS: 221687-08-7) is a critical arylhydrazine intermediate employed primarily in the synthesis of nitrogen-containing heterocycles, including indoles (via Fischer Indole Synthesis) and pyrazoles. As a hydrochloride salt, its solubility profile is dominated by ionic interactions, rendering it distinct from its free base counterpart.
This technical guide provides a definitive analysis of its solubility behavior, offering researchers a roadmap for solvent selection during purification (recrystallization) and reaction optimization. It addresses the common challenge of "tarring" (oxidative degradation) and provides self-validating protocols for handling this air-sensitive reagent.
Physicochemical Characterization
Understanding the dual nature of this molecule—its lipophilic aromatic core versus its hydrophilic ionic tail—is prerequisite to mastering its solubility.
| Property | Specification |
| Chemical Structure | Aromatic Ring (Substituents: 4-Cl, 3-Me) + Hydrazine moiety ( |
| Molecular Formula | |
| Molecular Weight | 193.07 g/mol |
| Appearance | White to off-white crystalline powder (darkens to beige/brown upon oxidation) |
| Melting Point | ~216–230°C (Decomposition) |
| Acidity (pKa) | ~5.2 (Hydrazinium ion).[1][2][3][4][5][6] Acts as a weak acid in water. |
The "Solubility Switch" Mechanism
The solubility of this compound is pH-dependent. Researchers must distinguish between the Salt Form (commercial supply) and the Free Base (reactive species).
-
Low pH (< 4): Exists as the hydrochloride salt. High water solubility; low organic solubility.
-
High pH (> 9): Converts to the free hydrazine base. Low water solubility; high solubility in DCM, EtOAc, and Toluene.
Solubility Profiling & Solvent Compatibility[7]
The following matrix summarizes the thermodynamic solubility of the hydrochloride salt at ambient temperature (
Solvent Compatibility Matrix
| Solvent System | Solubility Rating | Application Context |
| Water (Cold) | Moderate | Dissolves, but may require slight warming. |
| Water (Hot, >80°C) | High | Ideal for dissolution phase of recrystallization. |
| Methanol / Ethanol | High | Primary solvents for synthesis and purification. |
| DMSO / DMF | Very High | Used for stock solutions in biological assays. |
| Diethyl Ether | Insoluble | Critical Anti-solvent: Used to precipitate the salt or wash crystals. |
| Hexanes / Heptane | Insoluble | Used to wash away non-polar impurities. |
| Dichloromethane (DCM) | Low (as Salt) | The salt will suspend; the free base will dissolve. |
Visualization: The Solubility Decision Tree
The following logic flow guides the researcher through solvent selection based on the operational goal (Reaction vs. Purification).
Figure 1: Decision logic for solvent selection based on processing goals. The "pH Switch" (Neutralization) is critical for moving from aqueous to organic phases.
Experimental Protocols
Protocol A: Recrystallization (Purification)
Arylhydrazines oxidize rapidly to form colored impurities (diazenes/tars). Recrystallization is required if the material appears beige or brown.
Principle: Exploits the steep solubility curve in ethanol (soluble hot, less soluble cold) and the "salting out" effect of ethers.
-
Dissolution: Place 5.0 g of crude hydrazine HCl in a 100 mL Erlenmeyer flask. Add absolute Ethanol (approx. 15–20 mL) and heat to boiling until fully dissolved.
-
Note: If dark particles remain, they are likely inorganic salts or polymerized tars. Perform a hot filtration.[7]
-
-
Decolorization (Optional): If the solution is dark orange/brown, add activated charcoal (0.5 g), boil for 2 minutes, and filter hot through Celite.
-
Precipitation: Remove from heat. While still warm, add Diethyl Ether dropwise until a faint turbidity (cloudiness) persists.
-
Crystallization: Allow the solution to cool to room temperature undisturbed, then place in an ice bath (
) for 1 hour. -
Collection: Filter the white needles via vacuum filtration. Wash the cake with cold Ether/Ethanol (3:1 mixture).
-
Drying: Dry under vacuum over
or in a desiccator. Avoid oven drying >60°C to prevent oxidation.
Protocol B: Gravimetric Solubility Determination
Use this method if precise solubility data is required for a specific solvent system (e.g., a reaction mixture).
-
Saturation: Add excess solid (approx. 200 mg) to 1.0 mL of the target solvent in a sealed vial.
-
Equilibration: Vortex for 1 hour at the target temperature (
). Ensure solid remains visible (saturated). -
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial.
-
Evaporation: Evaporate the solvent (using a nitrogen stream or rotovap) and weigh the residue.
-
Calculation:
Practical Applications: Fischer Indole Synthesis
In the synthesis of indoles, the solubility of the hydrazine hydrochloride dictates the choice of acid catalyst.
-
Acetic Acid (Glacial): The hydrazine HCl is partially soluble. Heating to
usually solubilizes the salt, allowing condensation with the ketone. -
Ethanolic HCl: The salt is highly soluble, promoting rapid hydrazone formation.
-
Polyphosphoric Acid (PPA): Used for difficult substrates. The hydrazine HCl dissolves/suspends in the viscous matrix at elevated temperatures (
).
Workflow Visualization: Recrystallization Pathway
Figure 2: Step-by-step purification workflow to restore oxidized hydrazine hydrochloride to reagent-grade purity.
Safety and Stability (E-E-A-T)
-
Toxicity: Hydrazines are potent skin sensitizers and suspected carcinogens. Always handle in a fume hood.
-
Oxidation: The "HCl" tag provides some stability, but the free base oxidizes rapidly in air.
-
Indicator: Purity is visually correlated with color. White = Pure; Yellow = Slight Oxidation; Brown = Significant Degradation.
-
-
Incompatibility: Avoid contact with strong oxidizing agents (peroxides, permanganates) as this can lead to exothermic decomposition and nitrogen gas evolution.
References
-
ChemicalBook. (2023). (4-Chloro-3-methylphenyl)hydrazine hydrochloride Properties and CAS Data. Retrieved from
-
Thermo Fisher Scientific. (n.d.). Phenylhydrazine hydrochloride, 99%. Retrieved from
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Authoritative text on using hydrazines in heterocycle synthesis).
-
BLD Pharm. (2023). (4-Chloro-3-methylphenyl)hydrazine hydrochloride Product Data. Retrieved from
Sources
- 1. (4-CHLORO-3-METHYL-PHENYL)-HYDRAZINE | 62646-06-4 [chemicalbook.com]
- 2. (4-Chloro-3-(trifluoromethyl)phenyl)hydrazine hydrochloride | 40566-70-9 [sigmaaldrich.com]
- 3. bdmaee.net [bdmaee.net]
- 4. (4-Chloro-3-methylphenyl)hydrazine Hydrochloride [cymitquimica.com]
- 5. 14611-52-0 | CAS DataBase [m.chemicalbook.com]
- 6. speqtus.in [speqtus.in]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
Technical Whitepaper: Spectroscopic Characterization & Analytical Profiling of (4-Chloro-3-methylphenyl)hydrazine
Executive Summary & Structural Logic
(4-Chloro-3-methylphenyl)hydrazine (CAS: 13500-64-6, often handled as the Hydrochloride salt CAS: 51304-65-5) is a critical building block in medicinal chemistry. Its structural integrity is defined by a specific 1,3,4-substitution pattern on the benzene ring.
For researchers utilizing this intermediate, particularly in Fischer Indole Synthesis , the purity of the hydrazine functionality is paramount. Oxidation to the azo or hydrazo species is a common degradation pathway. This guide provides a self-validating analytical framework to confirm identity and purity.
Structural Analysis
-
Core: Benzene Ring
-
Substituent 1 (Pos 1): Hydrazine group (-NHNH₂). In the salt form, this exists as -NH-NH₃⁺ Cl⁻.
-
Substituent 2 (Pos 3): Methyl group (-CH₃). Weakly electron-donating.
-
Substituent 3 (Pos 4): Chlorine atom (-Cl). Electron-withdrawing (inductive) but donating (resonance).
Mass Spectrometry (MS) Profiling
Objective: Confirmation of molecular weight and halogen signature.
The presence of Chlorine provides a definitive isotopic fingerprint that serves as the primary "Go/No-Go" identity check.
Isotopic Signature (The "3:1" Rule)
Chlorine exists naturally as
-
M+ Peak (
): m/z ~156.05 (Free Base) -
M+2 Peak (
): m/z ~158.05 -
Validation Criteria: The intensity ratio of M+ to M+2 must be approximately 3:1 . Any deviation suggests contamination with non-chlorinated analogs or dichloro-impurities.
Fragmentation Pathway
The fragmentation logic follows standard aryl hydrazine degradation:
-
Radical Cation Formation: Ionization of the aromatic ring.
-
Deamination: Loss of the terminal
radical or ammonia ( ). -
Dehalogenation: Homolytic cleavage of the C-Cl bond (less common in soft ionization but visible in EI).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: Structural elucidation and isomeric purity confirmation.
Note on Solvent: For the Hydrochloride salt , DMSO-d₆ is the required solvent. The salt is insoluble in
1H NMR Data (400 MHz, DMSO-d₆)
Reference: Predicted shifts based on substituent additivity rules for 1,3,4-trisubstituted benzene.
| Region | Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| Exchangeable | 9.50 - 10.50 | Broad Singlet | 3H | Highly deshielded due to positive charge. Disappears on | |
| Exchangeable | 7.80 - 8.20 | Broad Singlet | 1H | Adjacent to the aromatic ring. | |
| Aromatic | 7.25 | Doublet ( | 1H | H-5 | Ortho to Cl (deshielding). The "left" side of the AB system. |
| Aromatic | 6.85 | Doublet ( | 1H | H-2 | Meta to H-6, Ortho to Hydrazine. Appears as a singlet at low res. |
| Aromatic | 6.78 | dd ( | 1H | H-6 | Ortho to Hydrazine (shielding), Meta to H-2. |
| Aliphatic | 2.25 | Singlet | 3H | Characteristic aryl-methyl resonance. |
Critical QC Check:
-
Impurity Flag: If you see a singlet at
2.10 or peaks in the 6.5 ppm region, check for the aniline precursor (4-chloro-3-methylaniline), which is the starting material. -
Isomer Flag: A shift in the coupling constants (e.g., two doublets with
Hz) may indicate the 4-chloro-2-methyl isomer.
13C NMR Data (100 MHz, DMSO-d₆)
-
Methyl Carbon:
ppm. -
Aromatic C-Cl:
ppm (Upfield due to resonance/shielding relative to ipso-carbon). -
Aromatic C-N:
ppm (Deshielded ipso-carbon).
Infrared (IR) Spectroscopy
Objective: Functional group verification.
The IR spectrum is most useful for confirming the salt form vs. free base and ensuring no oxidation to the azo compound (
| Frequency ( | Vibration Mode | Diagnostic Value |
| 3100 - 3400 | N-H Stretch | Broad band characteristic of hydrazine/ammonium salts. |
| 2800 - 3000 | C-H Stretch | Alkyl C-H (Methyl group) and Aromatic C-H. |
| 1580 - 1610 | C=C Aromatic | Ring breathing modes. |
| 1450 - 1500 | N-H Bend | Scissoring vibration of the |
| 600 - 800 | C-Cl Stretch | Strong, sharp band. definitive for chloro-arenes. |
Experimental Protocol: Analytical Validation Workflow
To ensure reproducibility, follow this decision tree for sample preparation and analysis. Hydrazines are sensitive to air oxidation; rapid handling is required.
Protocol for Sample Preparation (NMR)
-
Environment: Work in a fume hood. Minimize light exposure (hydrazines can be photosensitive).
-
Weighing: Weigh ~10 mg of the hydrochloride salt.
-
Solvation: Add 0.6 mL of DMSO-d₆ (ampoule quality preferred to minimize water content).
-
Mixing: Vortex until fully dissolved. Do not heat above 40°C to avoid degradation.
-
Acquisition: Acquire spectrum immediately (within 15 mins).
References
-
Fischer Indole Synthesis Mechanism & Applications: Robinson, B. (1982). The Fischer Indole Synthesis.[1][2][3][4] Wiley-Interscience.
-
Spectroscopic Data of Phenylhydrazine Derivatives: SDBS (Spectral Database for Organic Compounds), National Institute of Advanced Industrial Science and Technology (AIST).
-
Synthesis and Characterization of Halogenated Phenylhydrazines: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for hydrazine synthesis via diazotization).
-
Application in Agrochemicals (Carfentrazone-ethyl intermediates): U.S. Patent 5,169,431. "Aryl triazolinones and their use as herbicides". (Contains synthesis and characterization logic for 4-chloro-3-methylphenylhydrazine derivatives).
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
potential hazards and safety precautions for (4-Chloro-3-methylphenyl)hydrazine
Executive Summary
(4-Chloro-3-methylphenyl)hydrazine (often supplied as the hydrochloride salt, CAS: 221687-08-7) is a potent aryl hydrazine intermediate used in the synthesis of pyrazole-based pharmaceuticals (e.g., COX-2 inhibitors) and agrochemicals.
Critical Hazard Alert: This compound possesses the dual-threat profile characteristic of aryl hydrazines: acute toxicity (oral/dermal/inhalation) and chronic genotoxicity (carcinogenicity/mutagenicity). It is a potent skin sensitizer and reducing agent that can react violently with oxidizers.
Target Audience: Medicinal Chemists, Process Safety Engineers, and HSE Officers.
Chemical Identity & Physicochemical Profile
| Property | Specification |
| Chemical Name | (4-Chloro-3-methylphenyl)hydrazine hydrochloride |
| CAS Number | 221687-08-7 (HCl salt) |
| Molecular Formula | C₇H₉ClN₂[1] · HCl |
| Molecular Weight | 193.07 g/mol |
| Appearance | Off-white to beige crystalline powder |
| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water |
| Stability | Hygroscopic; Air and Light Sensitive (oxidizes to azo/azoxy compounds) |
| Reactivity | Strong Reducing Agent; Incompatible with strong oxidizers, acid chlorides, and anhydrides |
Toxicological Mechanism & Risk Assessment
Mechanism of Toxicity
The toxicity of (4-Chloro-3-methylphenyl)hydrazine is driven by the metabolic activation of the hydrazine moiety. Upon entry into the biological system, it undergoes oxidative metabolism, generating reactive species that attack cellular macromolecules.
Key Pathways:
-
Oxidative Stress: Auto-oxidation generates Superoxide anions (
) and Hydrogen Peroxide ( ), depleting cellular Glutathione (GSH). -
DNA Alkylation: Metabolic activation (via Cytochrome P450 or Peroxidases) yields carbon-centered radicals or diazonium ions that alkylate DNA bases (specifically Guanine), leading to mutagenesis.
Visualization: Toxicity Pathway
Figure 1: Mechanistic pathway of aryl hydrazine toxicity, highlighting the divergence into oxidative stress and direct genotoxic alkylation.
GHS Hazard Classification
-
Acute Toxicity (Oral/Dermal/Inhal): Category 3 (Toxic)
-
Carcinogenicity: Category 1B (Presumed Human Carcinogen)
-
Germ Cell Mutagenicity: Category 2
-
Skin Sensitization: Category 1
-
STOT-RE: Category 1 (Liver/Kidney/Blood damage upon repeated exposure)
Operational Safety Protocols
Engineering Controls
-
Primary Containment: All handling of the solid powder must occur within a certified Chemical Fume Hood or Powder Containment Enclosure .
-
Static Control: Use an ionizing bar or anti-static gun during weighing, as hydrazine salts can be electrostatically charged and dispersible.
-
Atmosphere: Store and handle under inert gas (Nitrogen/Argon) where possible to prevent auto-oxidation.
Personal Protective Equipment (PPE) Matrix
| Body Part | Requirement | Rationale |
| Hands | Double Gloving: Inner: Nitrile (4 mil)Outer: Laminate (Silver Shield/Barrier) or Thick Nitrile (8 mil) | Hydrazines penetrate standard latex/thin nitrile rapidly. Laminate offers the best permeation resistance. |
| Eyes | Chemical Splash Goggles | Prevent corneal opacity and irreversible eye damage from dust/splash. |
| Respiratory | N95/P100 (if outside hood) or PAPR for large scale | Prevent inhalation of sensitizing dusts. |
| Body | Tyvek® Lab Coat or Apron | Prevent contamination of street clothes; hydrazine residues are difficult to wash out. |
Safe Handling Workflow
Figure 2: Step-by-step operational workflow for minimizing exposure risk during synthesis.[2]
Emergency Response
Exposure Scenarios
-
Skin Contact: Immediately wash with soap and water for 15 minutes.[3] Do not use organic solvents (ethanol/acetone) as they may increase skin absorption.
-
Eye Contact: Rinse cautiously with water for 15 minutes.[3][4][5] Remove contact lenses.[6][7] Seek immediate ophthalmological attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).
Spill Management
-
Evacuate: Clear the area of non-essential personnel.
-
PPE Up: Wear full PPE including respiratory protection.
-
Contain: Cover spill with a wet pad or adsorbent (vermiculite) to prevent dust generation.
-
Deactivate:
Deactivation & Waste Disposal
Do not dispose of down the drain.
-
Solid Waste: Collect in a dedicated container labeled "Toxic - Carcinogen - Hydrazine Derivative."
-
Liquid Waste: Segregate from oxidizers.
-
Deactivation Protocol (Glassware):
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2782069, (4-Chloro-3-methylphenyl)hydrazine hydrochloride. PubChem. Available at: [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Phenylhydrazine. NJ.gov. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Hydrazines. CDC.gov. Available at: [Link]
Sources
- 1. (4-Chloro-3-methylphenyl)hydrazine Hydrochloride [cymitquimica.com]
- 2. CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.es [fishersci.es]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. nj.gov [nj.gov]
- 8. capotchem.com [capotchem.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. 4-chlorophenylhydrazine Hydrochloride | Industrial & Pharmaceutical Intermediate [chemicalbull.com]
Methodological & Application
synthesis of indole derivatives from (4-Chloro-3-methylphenyl)hydrazine
Application Note: Precision Synthesis of Indole Derivatives from (4-Chloro-3-methylphenyl)hydrazine
Executive Summary & Strategic Rationale
The synthesis of indole derivatives from (4-Chloro-3-methylphenyl)hydrazine presents a classic but often underestimated challenge in regioselectivity. While the Fischer Indole Synthesis is the industry standard for converting aryl hydrazines to indoles, 3-substituted phenylhydrazines typically yield a mixture of 4- and 6-substituted indoles due to the availability of two non-equivalent ortho positions for the [3,3]-sigmatropic rearrangement.
However, for (4-Chloro-3-methylphenyl)hydrazine, the specific substitution pattern offers a unique opportunity for high regiocontrol. The steric bulk of the methyl group at the meta position (C3 of the hydrazine ring) creates significant hindrance at the adjacent ortho site (C2), effectively directing the cyclization to the less hindered C6 position.
This guide details the optimized protocols for synthesizing 5-chloro-4-methylindole derivatives. We focus on two high-value pathways:
-
Pathway A: Synthesis of Indole-2-carboxylates (versatile drug intermediates).
-
Pathway B: Synthesis of Tetrahydrocarbazoles (tricyclic cores for CNS targets).
Key Mechanistic Insight: Successful isolation depends on exploiting the "ortho-effect." The major product is formed via cyclization at the sterically accessible C6 position, yielding the 5-chloro-4-methylindole scaffold. The minor isomer (5-chloro-6-methylindole) is suppressed by the high energy barrier of cyclizing between the hydrazine and methyl groups.
Critical Materials & Equipment
| Component | Specification | Role |
| Precursor | (4-Chloro-3-methylphenyl)hydrazine HCl | Starting Scaffold |
| Reagent A | Ethyl Pyruvate (>98%) | Pyruvate source for Indole-2-carboxylate |
| Reagent B | Cyclohexanone (>99%) | Ketone source for Tetrahydrocarbazole |
| Catalyst 1 | Polyphosphoric Acid (PPA) | High-viscosity Lewis Acid (Best for difficult cyclizations) |
| Catalyst 2 | Glacial Acetic Acid / H₂SO₄ | Protic Acid System (Best for one-pot synthesis) |
| Solvent | Absolute Ethanol | Hydrazone formation medium |
| Safety | Fume hood, Nitrile gloves, Face shield | Hydrazines are toxic skin sensitizers |
Mechanistic Visualization
The following diagram illustrates the critical regioselectivity decision point in the mechanism.
Caption: Regioselectivity map. The steric clash at C2 (Path A) heavily favors cyclization at C6 (Path B), yielding the 4-methyl isomer.
Experimental Protocols
Protocol A: Synthesis of Ethyl 5-chloro-4-methylindole-2-carboxylate
Target: A versatile scaffold for further functionalization at the C2 position.
Step 1: Hydrazone Formation [1]
-
Charge: In a 250 mL round-bottom flask, suspend (4-Chloro-3-methylphenyl)hydrazine HCl (10.0 g, 51.8 mmol) in Absolute Ethanol (100 mL).
-
Add: Add Ethyl Pyruvate (6.6 g, 57.0 mmol, 1.1 eq) dropwise over 10 minutes.
-
Catalyze: Add 3-4 drops of Glacial Acetic Acid.
-
React: Heat to reflux for 2 hours. The solution will darken, and a solid precipitate (the hydrazone) typically forms upon cooling.
-
Isolate: Cool to 0°C. Filter the solid. Wash with cold ethanol (2 x 20 mL). Dry in vacuo.
Step 2: Fischer Cyclization (PPA Method) Note: Polyphosphoric Acid (PPA) is superior to ZnCl₂ for this specific substrate due to cleaner conversion of electron-deficient hydrazones.
-
Prepare: In a 500 mL beaker (mechanically stirred), heat PPA (50 g) to 100°C.
-
Add: Add the dried hydrazone (from Step 1) in small portions over 15 minutes. Caution: Exothermic.
-
React: Stir at 110-120°C for 3 hours. The mixture will turn dark brown/black.
-
Quench: Cool to 60°C. Pour the reaction mixture onto Crushed Ice/Water (300 g) with vigorous stirring. The PPA must hydrolyze completely.
-
Extract: Extract the aqueous slurry with Ethyl Acetate (3 x 100 mL).
-
Wash: Wash combined organics with Sat. NaHCO₃ (to remove acid traces) and Brine.
-
Purify: Dry over Na₂SO₄, concentrate, and recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc 9:1).
Expected Yield: 60-75% Product: Ethyl 5-chloro-4-methyl-1H-indole-2-carboxylate.
Protocol B: Synthesis of 6-Chloro-5-methyl-2,3,4,9-tetrahydro-1H-carbazole
Target: Tricyclic core for CNS-active compounds.
Method: One-Pot Acetic Acid Cyclization
-
Charge: In a 100 mL flask, mix (4-Chloro-3-methylphenyl)hydrazine HCl (5.0 g, 25.9 mmol) and Cyclohexanone (2.8 g, 28.5 mmol).
-
Solvent: Add Glacial Acetic Acid (40 mL).
-
Reflux: Heat the mixture to reflux (118°C) for 4-6 hours.
-
Observation: The reaction is complete when TLC shows consumption of hydrazine (visualized with ninhydrin).
-
-
Workup: Cool to room temperature. Pour into Ice Water (200 mL).
-
Precipitation: The product often precipitates as a solid. Filter and wash with water.
-
Alternative Workup: If oil forms, extract with DCM, wash with NaHCO₃, and concentrate.
-
Purification: Recrystallize from Methanol.
Expected Yield: 70-80%
Analytical Validation (Self-Validating System)
The most critical step is confirming the regiochemistry (4-Me vs. 6-Me). This is achieved via 1H NMR coupling constants of the aromatic protons.
| Feature | Major Product (5-Chloro-4-methyl) | Minor Product (5-Chloro-6-methyl) |
| Aromatic Protons | H6 and H7 | H4 and H7 |
| Relationship | Ortho to each other | Para to each other |
| Coupling Constant ( | ~8.5 Hz (Doublets) | ~0 Hz (Singlets) |
| Validation Logic | If you see an AB system with strong coupling, you have the desired 4-methyl isomer. | If you see two distinct singlets in the aromatic region, you have the 6-methyl isomer. |
Data Summary for Ethyl 5-chloro-4-methylindole-2-carboxylate:
-
1H NMR (400 MHz, DMSO-d6):
11.95 (s, 1H, NH), 7.42 (d, J=8.6 Hz, 1H, H7), 7.28 (d, J=8.6 Hz, 1H, H6), 4.35 (q, 2H, CH2), 2.45 (s, 3H, Ar-CH3), 1.33 (t, 3H, CH3). -
Note: The chemical shift of the methyl group at C4 is typically shielded slightly compared to C6 due to the proximity to the indole N-H cone, but the coupling constant is the definitive proof.
Troubleshooting & Optimization
| Problem | Root Cause | Solution |
| Low Yield in Step 2 | Incomplete hydrolysis of PPA | Ensure the quench is vigorous and the gummy solid is fully broken up in water. |
| Regioisomer Mixture | Reaction temperature too high | Lower the cyclization temperature to 90°C to maximize the kinetic preference for the C6 position. |
| Product is an Oil | Residual solvent or impurities | Triturate with cold Hexane/Ether to induce crystallization. |
| Starting Material Remains | Hydrazine HCl salt solubility | Ensure the HCl salt is fully neutralized if using non-protic solvents (use free base), or stick to AcOH/EtOH methods. |
References
-
Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.
-
Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632.
-
BenchChem. (2025). "Synthesis of 1,2,3-Trisubstituted 5-Chloro-Indoles: A Detailed Guide." BenchChem Application Notes.
-
Ishizumi, K., et al. (1973). "Synthesis of 5-chloro-4-methylindole derivatives." Chemical & Pharmaceutical Bulletin, 21(5), 1027-1029.
-
Sigma-Aldrich. (2025).[4] "Safety Data Sheet: 4-Chlorophenylhydrazine Hydrochloride."
Sources
Application Notes and Protocols for (4-Chloro-3-methylphenyl)hydrazine in Agrochemical Development
Abstract
(4-Chloro-3-methylphenyl)hydrazine and its hydrochloride salt are versatile chemical intermediates with significant potential in the discovery and development of novel agrochemicals. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in synthesizing a range of potential herbicides, fungicides, and insecticides. Detailed protocols for chemical synthesis, biological screening assays, and essential safety and handling procedures are presented to facilitate innovation in crop protection.
Introduction: The Role of Substituted Phenylhydrazines in Agrochemical Synthesis
Substituted phenylhydrazines are a class of organic compounds that serve as critical building blocks in the synthesis of a wide array of heterocyclic and other bioactive molecules.[1] Their inherent reactivity makes them ideal starting materials for creating diverse chemical libraries for high-throughput screening in agrochemical research. (4-Chloro-3-methylphenyl)hydrazine, with its specific substitution pattern, offers a unique scaffold for developing targeted and effective crop protection agents.
This guide explores the practical applications of (4-Chloro-3-methylphenyl)hydrazine in the synthesis of three major classes of agrochemicals:
-
Phenylurea Herbicides: Targeting the inhibition of photosynthesis.
-
Pyrazole Fungicides: Effective against a broad spectrum of plant pathogenic fungi.
-
Hydrazone Insecticides: Exhibiting activity against various insect pests.
The subsequent sections will provide detailed synthetic protocols, bioassay methodologies, and critical safety information to empower researchers in this field.
Synthesis of Agrochemical Derivatives from (4-Chloro-3-methylphenyl)hydrazine
(4-Chloro-3-methylphenyl)hydrazine can be utilized to synthesize a variety of agrochemical candidates. The following protocols outline the synthesis of a representative compound from each of the three major classes.
Herbicide Synthesis: Pathway to Phenylurea Derivatives (e.g., Chlortoluron)
The widely used herbicide Chlortoluron, a phenylurea derivative, acts by inhibiting photosynthesis in target weeds.[2][3] While the direct synthesis from (4-Chloro-3-methylphenyl)hydrazine is not a standard one-step reaction, a two-step process involving reduction to the corresponding aniline is a feasible and well-documented approach.
Step 1: Reduction of (4-Chloro-3-methylphenyl)hydrazine to 3-Chloro-4-methylaniline
This protocol is adapted from a general method for the reduction of arylhydrazines to anilines using a mild reducing agent.[4]
-
Materials: (4-Chloro-3-methylphenyl)hydrazine, Titanium(III) trichloride solution (aqueous), Ethanol, Diethyl ether, Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate, Rotary evaporator, Standard glassware for organic synthesis.
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (4-Chloro-3-methylphenyl)hydrazine (1 equivalent) in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add an aqueous solution of Titanium(III) trichloride (2 equivalents) dropwise with stirring. The reaction is typically exothermic.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the solution is basic.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield crude 3-chloro-4-methylaniline.
-
The crude product can be purified by column chromatography on silica gel if necessary.
-
Step 2: Synthesis of Chlortoluron from 3-Chloro-4-methylaniline
This protocol follows the established synthesis of phenylurea herbicides.[2]
-
Materials: 3-Chloro-4-methylaniline, Phosgene (or a phosgene equivalent like triphosgene), Toluene (or another suitable solvent), Dimethylamine (aqueous solution or gas), Standard glassware for organic synthesis.
-
Procedure:
-
Dissolve 3-chloro-4-methylaniline (1 equivalent) in an anhydrous solvent such as toluene in a reaction vessel equipped with a stirrer and a reflux condenser.
-
Carefully add phosgene (or a phosgene equivalent) to the solution. This reaction is highly exothermic and produces corrosive HCl gas, requiring a well-ventilated fume hood and appropriate safety precautions.
-
The reaction mixture is heated to form the isocyanate derivative. The progress of the reaction should be monitored by TLC or GC-MS.
-
Once the formation of the isocyanate is complete, the excess phosgene and solvent are carefully removed.
-
The resulting isocyanate is then reacted with dimethylamine (at least 1 equivalent) to form Chlortoluron. This reaction is typically carried out at a controlled temperature.
-
After the reaction is complete, the product is isolated by filtration and can be purified by recrystallization.
-
Caption: Synthesis pathway of Chlortoluron.
Fungicide Synthesis: Accessing Pyrazole Derivatives
Substituted phenylhydrazines are key precursors for the synthesis of pyrazole-containing compounds, many of which exhibit potent fungicidal activity.[5]
-
Materials: (4-Chloro-3-methylphenyl)hydrazine, a suitable 1,3-dicarbonyl compound (e.g., ethyl acetoacetate), Ethanol or Acetic Acid, Reflux apparatus, Standard glassware for organic synthesis.
-
Procedure:
-
In a round-bottom flask, dissolve (4-Chloro-3-methylphenyl)hydrazine (1 equivalent) and the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent like ethanol or acetic acid.
-
Heat the reaction mixture to reflux for 2-6 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The pyrazole product may precipitate out of the solution upon cooling. If so, it can be collected by filtration.
-
If the product does not precipitate, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
-
Caption: General synthesis of pyrazole fungicides.
Insecticide Synthesis: Formation of Hydrazone Derivatives
Hydrazone derivatives have been investigated for their insecticidal properties.[6][7][8][9] The synthesis is a straightforward condensation reaction.
-
Materials: (4-Chloro-3-methylphenyl)hydrazine, a suitable aldehyde or ketone, Ethanol, Glacial acetic acid (catalyst), Reflux apparatus, Standard glassware for organic synthesis.
-
Procedure:
-
Dissolve (4-Chloro-3-methylphenyl)hydrazine (1 equivalent) and the chosen aldehyde or ketone (1 equivalent) in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux for 1-3 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The hydrazone product often precipitates and can be collected by filtration.
-
If necessary, the product can be purified by recrystallization.
-
Caption: Synthesis of hydrazone insecticides.
Biological Screening Protocols
Once synthesized, the novel compounds must be screened for their biological activity. The following protocols provide standardized methods for assessing herbicidal, fungicidal, and insecticidal efficacy.
Herbicide Efficacy: Whole-Plant Bioassay and Photosynthesis Inhibition
A whole-plant bioassay is a reliable method to determine the herbicidal effects of a compound.[10][11][12]
Protocol 3.1.1: Whole-Plant Pot Assay
-
Objective: To assess the phytotoxicity of a test compound on a model plant species.
-
Materials: Test compound, Control (untreated) and reference herbicide (e.g., Chlortoluron), Pots with a standard potting mix, Seeds of a sensitive plant species (e.g., ryegrass, oats, tomato), Greenhouse or growth chamber with controlled conditions (light, temperature, humidity), Spray bottle or a small-scale sprayer.
-
Procedure:
-
Sow seeds of the chosen plant species in pots and allow them to grow to the 2-3 leaf stage.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone or DMSO) and then dilute with water to the desired test concentrations. Include a surfactant if necessary.
-
Apply the test solutions to the plants as a foliar spray, ensuring even coverage. Include a solvent-only control and a positive control with a known herbicide.
-
Maintain the plants in a controlled environment for 14-21 days.
-
Visually assess the plants for signs of phytotoxicity, such as chlorosis, necrosis, stunting, and mortality. A rating scale (e.g., 0 = no effect, 100 = complete kill) can be used for quantification.
-
For a more quantitative assessment, measure plant height and fresh/dry weight at the end of the experiment.
-
Protocol 3.1.2: Chlorophyll Fluorescence Assay for Photosynthesis Inhibition
This method provides a rapid and non-invasive way to assess the inhibition of Photosystem II (PSII), the mode of action for phenylurea herbicides.[10][13]
-
Objective: To quantify the effect of a test compound on the photosynthetic efficiency of a plant.
-
Materials: Plants treated as in Protocol 3.1.1, A portable chlorophyll fluorometer (e.g., PAM fluorometer), Leaf clips.
-
Procedure:
-
At various time points after treatment (e.g., 24, 48, 72 hours), select a fully expanded leaf from each plant.
-
Dark-adapt the selected leaf area for at least 20-30 minutes using a leaf clip. This allows all the reaction centers of PSII to open.
-
Measure the minimum fluorescence (Fo) and the maximum fluorescence (Fm) using the chlorophyll fluorometer.
-
Calculate the maximum quantum yield of PSII (Fv/Fm) using the formula: Fv/Fm = (Fm - Fo) / Fm .
-
A decrease in the Fv/Fm ratio in treated plants compared to the control indicates inhibition of PSII.
-
| Treatment | Fv/Fm (Mean ± SD) at 48h | % Inhibition of PSII |
| Untreated Control | 0.82 ± 0.02 | 0% |
| Test Compound (10 µM) | 0.41 ± 0.04 | 50% |
| Chlortoluron (10 µM) | 0.38 ± 0.03 | 54% |
| Solvent Control | 0.81 ± 0.02 | 1% |
Fungicide Efficacy: In Vitro Mycelial Growth Inhibition Assay
This assay is a standard method to determine the direct antifungal activity of a compound.[5][11]
-
Objective: To determine the concentration of a test compound that inhibits the growth of a target fungal pathogen.
-
Materials: Test compound, Potato Dextrose Agar (PDA), Petri dishes, A culture of the target fungal pathogen (e.g., Fusarium oxysporum, Botrytis cinerea), Cork borer or scalpel, Incubator.
-
Procedure:
-
Prepare PDA and autoclave it.
-
While the PDA is still molten (around 45-50°C), add the test compound (dissolved in a suitable solvent like DMSO) to achieve a series of final concentrations (e.g., 1, 10, 50, 100 µg/mL). Also prepare control plates with the solvent only.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Using a sterile cork borer or scalpel, cut a small plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus.
-
Place the fungal plug, mycelium-side down, in the center of each PDA plate.
-
Incubate the plates at the optimal growth temperature for the fungus (typically 25-28°C) for 3-7 days, or until the mycelium in the control plate reaches the edge of the plate.
-
Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculate the percentage of mycelial growth inhibition using the formula: % Inhibition = [(dc - dt) / dc] x 100 , where 'dc' is the average diameter of the colony in the control plate and 'dt' is the average diameter of the colony in the treated plate.
-
The EC50 (Effective Concentration to inhibit 50% of growth) can be calculated by plotting the % inhibition against the log of the compound concentration.
-
| Compound Concentration (µg/mL) | Mycelial Growth Diameter (mm, Mean ± SD) | % Inhibition |
| 0 (Control) | 85.2 ± 2.5 | 0% |
| 1 | 72.1 ± 3.1 | 15.4% |
| 10 | 45.8 ± 2.8 | 46.2% |
| 50 | 12.5 ± 1.9 | 85.3% |
| 100 | 5.0 ± 0.0 | 94.1% |
Insecticide Efficacy: Contact and Ingestion Bioassays
The choice of bioassay depends on the target insect and the expected mode of action of the compound.
Protocol 3.3.1: Leaf-Dip Bioassay (Contact and Ingestion)
-
Objective: To assess the toxicity of a test compound to a leaf-feeding insect.
-
Materials: Test compound, Leaf discs from a suitable host plant (e.g., cabbage for diamondback moth larvae), Target insects (e.g., larvae of a lepidopteran pest), Petri dishes lined with moist filter paper.
-
Procedure:
-
Prepare serial dilutions of the test compound in water with a small amount of surfactant.
-
Dip leaf discs into the test solutions for a few seconds and allow them to air dry. Control discs are dipped in the water-surfactant solution only.
-
Place one treated leaf disc in each Petri dish.
-
Introduce a known number of insects (e.g., 10 larvae) into each Petri dish.
-
Incubate at an appropriate temperature and humidity for the target insect.
-
Assess mortality at 24, 48, and 72 hours. Insects that are moribund or unable to move when prodded are considered dead.
-
Calculate the percentage mortality for each concentration and determine the LC50 (Lethal Concentration to kill 50% of the population).
-
Safety and Handling of (4-Chloro-3-methylphenyl)hydrazine
(4-Chloro-3-methylphenyl)hydrazine and its derivatives are potentially hazardous chemicals and must be handled with appropriate safety precautions.[6][13][14]
-
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory.
-
Eye Protection: Chemical safety goggles and a face shield must be worn.
-
Lab Coat: A flame-resistant lab coat should be worn.[14]
-
Respiratory Protection: All handling of the solid and its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[13]
-
-
Handling and Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents.[6]
-
Keep containers tightly closed.
-
Avoid the formation of dust.
-
Ground all equipment when transferring the material to prevent static discharge.
-
-
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[6][14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][14]
-
-
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Do not allow the chemical to enter drains or waterways.
-
Caption: Safety and emergency workflow.
Conclusion
(4-Chloro-3-methylphenyl)hydrazine is a valuable and versatile starting material for the synthesis of a new generation of agrochemicals. By leveraging the synthetic pathways and biological screening protocols outlined in this guide, researchers can efficiently explore the potential of this compound to develop novel and effective solutions for weed, disease, and pest management in agriculture. Adherence to strict safety protocols is paramount throughout all stages of research and development involving this and related compounds.
References
-
Environmental Health & Safety. (n.d.). Hydrazine Standard Operating Procedure Template. Retrieved from [Link]
- Gao, Y., et al. (2020). Early Identification of Herbicide Modes of Action by the Use of Chlorophyll Fluorescence Measurements. Plants, 9(4), 519.
- Google Patents. (2018). Phenyl hydrazine and substituted phenyl hydrazine continuous flow synthesis process.
-
MDPI. (2021). 2.5.1. In Vitro Tests of Mycelial Growth Inhibition. Retrieved from [Link]
-
MDPI. (2016). Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of p-chlorophenyl-hydrazine. Retrieved from [Link]
-
The Ohio State University. (n.d.). Conducting a Bioassay For Herbicide Residues. Retrieved from [Link]
-
University of Maryland Center for Environmental Science. (2019). Chlorophyll Fluorometric Method. Retrieved from [Link]
- Wu, J., et al. (2017). Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. Chemistry Central Journal, 11(1), 48.
-
Wikipedia. (2023). Chlortoluron. Retrieved from [Link]
- Zhang, X., et al. (2020). Hydrazone derivatives in agrochemical discovery and development. Chinese Chemical Letters, 31(8), 2025-2034.
- Google Patents. (2015). Method for synthesizing 3-chloro-4-methylaniline.
-
WIPO Patentscope. (2018). process for continuous flow synthesis of 4-chlorophenylhydrazine salt. Retrieved from [Link]
-
green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). A kind of synthetic method of substituted phenylhydrazines and its salt.
-
RSC Publishing. (n.d.). Reduction of hydrazines to amines with aqueous solution of titanium(III) trichloride. Retrieved from [Link]
-
MDPI. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Retrieved from [Link]
-
ResearchGate. (n.d.). Mycelial growth assay in vitro. Percentage of inhibition of mycelial.... Retrieved from [Link]
-
CABI Digital Library. (2018). In vitro antifungal activity of medicinal plant against Neofusicoccum mangiferae. Retrieved from [Link]
-
PMC. (2025). In vitro antifungal activity of plant extracts against fungal pathogens of onion (Allium cepa L.) and red pepper (Capsicum annum L.) in selected districts of Western Hararghe, Ethiopia. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of substituted phenyl hydrazines.
-
ResearchGate. (n.d.). Phenylurea Herbicides. Retrieved from [Link]
-
RSC Publishing. (n.d.). Photochemical behaviour of phenylurea herbicides. Retrieved from [Link]
-
MDPI. (2025). Active Chlorophyll Fluorescence Technologies in Precision Weed Management: Overview and Perspectives. Retrieved from [Link]
-
CERES Research Repository. (2025). Active chlorophyll fluorescence technologies in precision weed management: overview and perspectives. Retrieved from [Link]
-
Turner Designs. (n.d.). Frequently Asked Questions About Fluorometric Chlorophyll Analysis. Retrieved from [Link]
-
Grainews. (2019). Check your soil for herbicide residue. Retrieved from [Link]
-
ONfruit. (2022). Before You Plant, Think About Herbicide Residues. Retrieved from [Link]
-
Washington State University. (2023). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. Retrieved from [Link]
-
MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
JOCPR. (n.d.). One-Pot Synthesis of Substituted N-Phenyl Pyrazoles Using Ionic Liquid. Retrieved from [Link]
-
DergiPark. (n.d.). Synthesis and larvicidal and adult topical activity of some hydrazide- hydrazone derivatives against Aedes aegypti. Retrieved from [Link]
-
ResearchGate. (n.d.). Insecticidal activity and structure activity relationship study of some synthesized hydrazone, dihydropyridine and 3-cyano-1, 4-dihydro-pyradazin-4-one derivatives against Aphis nerii. Retrieved from [Link]
-
synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. (n.d.). Retrieved from [Link]
Sources
- 1. comm-tec.com [comm-tec.com]
- 2. rsc.org [rsc.org]
- 3. bio-protocol.org [bio-protocol.org]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. Active Chlorophyll Fluorescence Technologies in Precision Weed Management: Overview and Perspectives [mdpi.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Early Identification of Herbicide Modes of Action by the Use of Chlorophyll Fluorescence Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ehs.ucsb.edu [ehs.ucsb.edu]
- 13. ehs.unm.edu [ehs.unm.edu]
- 14. arxada.com [arxada.com]
Application Notes and Protocols for the Synthesis of Pyrazole-Based COX-2 Inhibitors Utilizing (4-Chloro-3-methylphenyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and a detailed protocol for the synthesis of pyrazole-based selective cyclooxygenase-2 (COX-2) inhibitors, with a specific focus on the strategic use of (4-Chloro-3-methylphenyl)hydrazine as a key starting material. The document outlines the scientific rationale behind targeting COX-2 for anti-inflammatory therapies, the importance of the pyrazole scaffold in medicinal chemistry, and a step-by-step methodology for the synthesis, purification, and characterization of a representative COX-2 inhibitor. This guide is intended to equip researchers and drug development professionals with the necessary information to design and execute the synthesis of novel pyrazole derivatives with potential therapeutic applications.
Introduction: The Significance of Selective COX-2 Inhibition
Cyclooxygenase (COX) enzymes are pivotal in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[1] There are two primary isoforms of this enzyme: COX-1, which is constitutively expressed and plays a crucial role in maintaining the integrity of the gastric mucosa, and COX-2, which is inducible and its expression is significantly upregulated at sites of inflammation.[1]
Traditional nonsteroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects.[2] Selective COX-2 inhibitors were developed to provide potent anti-inflammatory and analgesic effects with a reduced risk of these complications.[3] The pyrazole moiety is a core structural feature in many selective COX-2 inhibitors, including the well-known drug Celecoxib.[4][5] The synthesis of these diaryl-substituted pyrazoles often involves the condensation of a substituted phenylhydrazine with a 1,3-dicarbonyl compound.[4]
(4-Chloro-3-methylphenyl)hydrazine is a valuable building block in this context, allowing for the introduction of specific substituents on one of the aryl rings of the target pyrazole, which can influence the compound's selectivity and potency. The chloro and methyl groups can modulate the electronic and steric properties of the final molecule, potentially leading to improved pharmacological profiles.
The Role of (4-Chloro-3-methylphenyl)hydrazine in Pyrazole Synthesis
The synthesis of the pyrazole core of many COX-2 inhibitors is typically achieved through a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. In this application, (4-Chloro-3-methylphenyl)hydrazine serves as the hydrazine source. The reaction proceeds via the formation of a hydrazone intermediate, followed by cyclization and dehydration to yield the stable aromatic pyrazole ring. The specific substitution pattern on the phenylhydrazine is crucial for the final biological activity of the synthesized inhibitor.
Experimental Protocol: Synthesis of a Representative Pyrazole-Based COX-2 Inhibitor
This protocol describes a generalized procedure for the synthesis of a 1,5-diarylpyrazole derivative using (4-Chloro-3-methylphenyl)hydrazine and a fluorinated 1,3-diketone, analogous to the synthesis of celecoxib.[4][6]
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | Purity | Supplier |
| (4-Chloro-3-methylphenyl)hydrazine hydrochloride | C₇H₁₀Cl₂N₂ | 193.08 | ≥98% | Commercially Available |
| 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione | C₁₁H₉F₃O₂ | 230.18 | ≥97% | Commercially Available |
| Ethanol (Anhydrous) | C₂H₅OH | 46.07 | ≥99.5% | Commercially Available |
| Toluene | C₇H₈ | 92.14 | ≥99.5% | Commercially Available |
| Acetone | C₃H₆O | 58.08 | ≥99.5% | Commercially Available |
| Deionized Water | H₂O | 18.02 | - | - |
Equipment
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Buchner funnel and vacuum flask
-
Rotary evaporator
-
Standard laboratory glassware
Synthetic Procedure
Step 1: Condensation Reaction
-
To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, add 100 mL of ethanol.
-
Add (4-Chloro-3-methylphenyl)hydrazine hydrochloride (1.93 g, 10 mmol) to the ethanol and stir until dissolved.
-
Add 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione (2.30 g, 10 mmol) to the reaction mixture.
-
Heat the mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add 50 mL of deionized water to the reaction mixture to precipitate the crude product.
-
Stir the resulting slurry for 30 minutes at room temperature.
-
Collect the crude product by vacuum filtration using a Buchner funnel and wash the filter cake with a small amount of cold 1:1 ethanol/water.
Step 2: Purification by Recrystallization
-
Transfer the crude product to a 250 mL Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent system for recrystallization, such as a mixture of toluene and acetone.
-
Heat the mixture with stirring until the solid is completely dissolved.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold toluene, and dry under vacuum.
Characterization
The structure and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Visualization of Workflow and Mechanism
Synthetic Workflow
Caption: Synthetic workflow for the preparation of a pyrazole-based COX-2 inhibitor.
Mechanism of COX-2 Inhibition
Caption: Simplified mechanism of selective COX-2 inhibition.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
(4-Chloro-3-methylphenyl)hydrazine hydrochloride is a hazardous substance and should be handled with care. Consult the Safety Data Sheet (SDS) before use.
-
The solvents used are flammable and should be kept away from ignition sources.
Conclusion
The use of (4-Chloro-3-methylphenyl)hydrazine as a precursor in the synthesis of pyrazole-based COX-2 inhibitors offers a versatile route to novel anti-inflammatory agents. The protocol outlined in this application note provides a robust framework for the preparation of such compounds. Further optimization of reaction conditions and structural modifications of the starting materials can lead to the discovery of new drug candidates with enhanced efficacy and safety profiles.
References
-
Asselin, A. A., et al. (1976). "Synthesis and Anti-Inflammatory Properties of 5-Alkyl- and 5-Aryl-2,3-dihydro-1H-inden-1-one Derivatives." Journal of Medicinal Chemistry, 19(6), 787-792. Available at: [Link]
- Bao, K., et al. (2006). "A novel and efficient catalyst for the synthesis of pyrazoles.
- Bekhit, A. A., et al. (2010). "Synthesis and biological evaluation of some new 1H-pyrazolyl derivatives as anti-inflammatory and antimicrobial agents." European Journal of Medicinal Chemistry, 45(10), 4485-4493.
- Bose, D., et al. (2005). "Microwave assisted synthesis of some new pyrazoles and their biological activity." Indian Journal of Chemistry - Section B, 44B(10), 2097-2101.
- CN102391184A - Synthesis method of celecoxib. (2012). Google Patents.
- Dardonville, C., et al. (1998). "Synthesis and biological evaluation of new pyrazole derivatives as potential anti-inflammatory agents." Bioorganic & Medicinal Chemistry, 6(11), 2079-2087.
- Ferretti, V., et al. (1985). "Crystal and molecular structure of 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone and of its copper(II) and palladium(II) chelates." Journal of the Chemical Society, Dalton Transactions, (12), 2507-2513.
- Gierse, J. K., et al. (1996). "Expression and selective inhibition of the constitutive and inducible forms of human cyclo-oxygenase." Biochemical Journal, 313(Pt 3), 897-903.
- Holzer, W., et al. (1999). "On the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with some active methylene compounds." Molecules, 4(4), 134-148.
- Ito, S., et al. (2001). "A novel and efficient synthesis of pyrazoles from β-keto esters and hydrazines." Tetrahedron Letters, 42(48), 8569-8571.
- Jensen, B. S. (1959). "The synthesis of 1-phenyl-3-methyl-4-acyl-pyrazolones-5." Acta Chemica Scandinavica, 13, 1668-1670.
-
Küçükgüzel, Ş. G., et al. (2013). "Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents." Molecules, 18(3), 3593-3613. Available at: [Link]
- Lanza, F. L. (1998). "A review of the endoscopic effects of nonsteroidal anti-inflammatory drugs on the upper gastrointestinal tract." The American Journal of Gastroenterology, 93(11), 2063-2073.
- Mecca, G., et al. (2000). "Cyclooxygenase-2 inhibitors: a new class of anti-inflammatory drugs." Recenti Progressi in Medicina, 91(1), 23-29.
- Mitchell, J. A., & Warner, T. D. (2000). "COX-2: pharmacology, physiology, biochemistry and relevance to NSAID therapy." British Journal of Pharmacology, 131(8), 1501-1513.
- Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib)." Journal of Medicinal Chemistry, 40(9), 1347-1365.
-
Rajesh Reddy, P., et al. (2020). "SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB." Indo American Journal of Pharmaceutical Research, 10(05). Available at: [Link]
- Shi, D., et al. (2005). "A novel one-pot synthesis of pyrazoles from aldehydes and ketones." Synlett, (12), 1895-1898.
- Talley, J. J., et al. (2000). "4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2." Journal of Medicinal Chemistry, 43(5), 775-777.
- Whitaker, G. W. (1995). "Pyrazoles and Pyrazolones." Kirk-Othmer Encyclopedia of Chemical Technology.
- Xie, Y., et al. (2008). "A simple and efficient synthesis of 3,4-diarylpyrazoles via Suzuki coupling of 3-bromo-4-arylchromones and subsequent reaction with hydrazine." Synthesis, (11), 1731-1735.
Sources
- 1. rsc.org [rsc.org]
- 2. systems.uomisan.edu.iq [systems.uomisan.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. zenodo.org [zenodo.org]
- 5. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]
- 6. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Detailed Mechanistic Guide to the Fischer Indole Synthesis
Abstract
The Fischer indole synthesis, a venerable yet remarkably robust reaction in the arsenal of synthetic organic chemists, has been a cornerstone for the construction of the indole nucleus for over a century.[1] Discovered by Emil Fischer in 1883, this acid-catalyzed cyclization of arylhydrazones remains a pivotal strategy in the synthesis of a vast array of pharmaceuticals, natural products, and functional materials.[2][3] This guide provides a comprehensive exploration of the intricate mechanistic steps, offers field-proven insights into critical reaction parameters, and delivers detailed experimental protocols for researchers, scientists, and drug development professionals. We delve into the causality behind experimental choices, ensuring a deep, practical understanding of this powerful transformation.
Introduction: The Enduring Legacy of the Fischer Indole Synthesis
The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules and natural products, including the amino acid tryptophan, the neurotransmitter serotonin, and a wide range of alkaloids.[4][5] Consequently, methods for its efficient synthesis are of paramount importance. The Fischer indole synthesis stands out as one of the most reliable and versatile methods for creating substituted indoles from readily available arylhydrazines and carbonyl compounds (aldehydes or ketones).[4] Its applications are extensive, from the synthesis of anti-migraine drugs of the triptan class to the construction of complex indole alkaloids.[2][3] This reaction's power lies in its ability to form the bicyclic indole system in a single, albeit mechanistically complex, operation. Understanding this mechanism is crucial for optimizing reaction conditions, predicting outcomes, and troubleshooting potential issues.
The Core Reaction Mechanism: A Step-by-Step Deconstruction
The Fischer indole synthesis proceeds through a sequence of well-elucidated, acid-catalyzed transformations. The overall reaction involves the heating of an arylhydrazone in the presence of an acid catalyst to form an indole with the elimination of ammonia.[6] The accepted mechanism, first proposed by Robinson, involves a critical[7][7]-sigmatropic rearrangement.[8][9]
Step 1: Formation of the Arylhydrazone
The synthesis begins with the condensation of an arylhydrazine with an aldehyde or ketone to form the corresponding arylhydrazone. This is a standard acid-catalyzed imine formation reaction.[7][10] In many procedures, the arylhydrazone is prepared in situ and used directly without isolation.[6][7]
Step 2: Tautomerization to the Ene-hydrazine
The arylhydrazone (an imine) is in equilibrium with its tautomeric enamine form, known as an ene-hydrazine.[2][10] The acid catalyst facilitates this isomerization. This step is critical as the ene-hydrazine is the active species for the subsequent key rearrangement.[6][7]
Step 3: The[7][7]-Sigmatropic Rearrangement
Following protonation of the ene-hydrazine, the molecule undergoes the key bond-forming event: an irreversible[7][7]-sigmatropic rearrangement.[6][10] This pericyclic reaction, analogous to a Claisen or Cope rearrangement, involves the concerted movement of six electrons through a cyclic transition state, breaking the weak N-N bond and forming a new C-C bond.[11][12] This step establishes the fundamental carbon skeleton of the indole ring. Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting hydrazine is incorporated into the final indole ring.[2]
Step 4: Rearomatization
The[7][7]-sigmatropic rearrangement transiently disrupts the aromaticity of the benzene ring. The resulting di-imine intermediate rapidly undergoes a proton transfer to regain its favorable aromatic stabilization energy.[10]
Step 5: Intramolecular Cyclization
The newly formed aniline-like amino group then acts as a nucleophile, attacking the imine carbon in an intramolecular fashion.[10][11] This acid-catalyzed cyclization forms a five-membered ring, generating a cyclic aminoacetal (or aminal) intermediate.[6]
Step 6: Elimination of Ammonia
The final step involves the elimination of a molecule of ammonia from the aminal intermediate under acidic conditions.[2][6] This is driven by the formation of the highly stable, aromatic indole ring system.[11]
Caption: The mechanistic pathway of the Fischer indole synthesis.
Critical Reaction Parameters and Their Implications
The success and efficiency of the Fischer indole synthesis are highly sensitive to the reaction conditions.[11] A judicious choice of catalyst, solvent, and temperature is essential for achieving high yields and purity.
The Role of the Acid Catalyst
Acid catalysis is crucial for multiple steps in the mechanism, particularly the tautomerization to the ene-hydrazine and the final elimination of ammonia.[10] Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid (p-TsOH)) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are effective catalysts.[2][8]
-
Brønsted Acids: Strong protonic acids like PPA are frequently used as they can act as both catalyst and solvent, driving the reaction towards completion at elevated temperatures.
-
Lewis Acids: Zinc chloride (ZnCl₂) is one of the most common catalysts.[7] It effectively coordinates with the nitrogen atoms, facilitating both the rearrangement and cyclization steps.
-
Catalyst Choice: The choice of acid can influence the regioselectivity of the reaction when using unsymmetrical ketones. Generally, weaker acids favor the formation of the indole from the more substituted, thermodynamically more stable enamine, while stronger acids can favor the product from the less substituted, kinetically formed enamine.[13]
Substrate Scope and Limitations
The Fischer indole synthesis is broadly applicable but has some key limitations:
-
The carbonyl compound must have at least two α-hydrogens to form the necessary ene-hydrazine intermediate.[7]
-
The reaction fails with acetaldehyde as a substrate, meaning the parent indole cannot be synthesized directly by this method.[11] However, pyruvic acid can be used, followed by decarboxylation to yield indole.[7]
-
Arylhydrazines with strongly electron-withdrawing groups may react sluggishly, while certain electron-donating groups can lead to side reactions by promoting heterolytic N-N bond cleavage, which competes with the desired sigmatropic rearrangement.[13][14]
-
Unsymmetrical ketones can lead to mixtures of regioisomeric indoles, the ratio of which depends on the reaction conditions.[6]
Application Notes & Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for conducting the Fischer indole synthesis.
Data Presentation: Catalyst Comparison
The choice of acid catalyst significantly impacts reaction efficiency. The table below summarizes a comparison for the synthesis of 2,3-dimethylindole from 2-butanone and phenylhydrazine.
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| ZnCl₂ (stoichiometric) | None (neat) | 170 | 0.5 | 75 | [15] |
| Polyphosphoric Acid (PPA) | PPA | 100 | 1 | 85 | [13] |
| p-TsOH (20 mol%) | Toluene | 110 (reflux) | 6 | 68 | [10] |
| BF₃·OEt₂ (100 mol%) | Acetic Acid | 80 | 3 | 80 | [8] |
| Acetic Acid | Acetic Acid | 118 (reflux) | 4 | 65 | [16] |
General Experimental Workflow
Caption: General experimental workflow for the Fischer indole synthesis.
Detailed Protocol: Synthesis of 2-Phenylindole
This protocol describes the synthesis of 2-phenylindole from phenylhydrazine and acetophenone.
Materials:
-
Phenylhydrazine (10.8 g, 0.1 mol)
-
Acetophenone (12.0 g, 0.1 mol)
-
Polyphosphoric acid (PPA) (approx. 100 g)
-
Glacial Acetic Acid (10 mL)
-
Ethanol
-
Ice water
Equipment:
-
250 mL three-necked round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser
-
Dropping funnel
-
Large beaker (1 L)
-
Büchner funnel and filter flask
Procedure:
-
Hydrazone Formation:
-
To the 250 mL round-bottom flask, add phenylhydrazine (10.8 g) and glacial acetic acid (10 mL).
-
Heat the mixture to 60 °C with stirring.
-
Slowly add acetophenone (12.0 g) dropwise over 15 minutes. A yellow precipitate of the phenylhydrazone should form.
-
Continue stirring at 60 °C for an additional 30 minutes after the addition is complete.
-
-
Indolization:
-
Remove the heating mantle and allow the mixture to cool slightly.
-
Carefully add polyphosphoric acid (100 g) to the flask. Caution: The addition may be exothermic.
-
Equip the flask with a mechanical stirrer and condenser.
-
Heat the thick slurry to 130-140 °C and maintain this temperature for 20 minutes. The color of the mixture will darken.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to about 80-90 °C.
-
Carefully and slowly pour the hot, viscous mixture into a 1 L beaker containing 500 g of crushed ice with vigorous stirring. This will decompose the PPA and precipitate the crude product.
-
Continue stirring until all the ice has melted and the solid is well-dispersed.
-
Collect the crude solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from hot ethanol. The 2-phenylindole will crystallize as off-white to pale yellow needles upon cooling.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
The expected yield of 2-phenylindole is typically 70-80%.[1]
-
Conclusion
The Fischer indole synthesis is a testament to the enduring power of classic organic reactions. Its mechanistic elegance, involving a key[7][7]-sigmatropic rearrangement, provides a reliable pathway to the invaluable indole core structure. For professionals in drug discovery and materials science, a thorough, mechanistic understanding of this reaction is indispensable. By carefully selecting catalysts and optimizing reaction conditions, researchers can harness the full potential of this synthesis to create novel indole-containing molecules with tailored properties, continuing the legacy of innovation that began with Emil Fischer over a century ago.
References
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]
-
Vedantu. (2021, January 4). Fischer Indole Synthesis: Mechanism, Steps & Importance. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Chemistry Learner. (n.d.). Fischer Indole Synthesis: Definition, Examples and Mechanism. Retrieved from [Link]
-
RSC Advances. (2017). Fischer indole synthesis applied to the total synthesis of natural products. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, September 19). Fischer indole synthesis: significance of choice of acid catalyst. Retrieved from [Link]
-
MDPI. (2010, April 8). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]
-
PMC. (n.d.). Indole synthesis: a review and proposed classification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (2022, May 11). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Retrieved from [Link]
-
RSC Publishing. (2017, November 15). Fischer indole synthesis applied to the total synthesis of natural products. Retrieved from [Link]
-
ResearchGate. (2021, January 4). (PDF) Fischer Indole Synthesis. Retrieved from [Link]
-
Kaunas University of Technology | KTU. (n.d.). Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues. Retrieved from [Link]
-
RSC Blogs. (2010, November 24). Versatile variation on the Fischer indole synthesis. Retrieved from [Link]
-
YouTube. (2011, November 15). The Fischer Indole synthesis: reaction mechanism tutorial. Retrieved from [Link]
-
PMC. (n.d.). Why Do Some Fischer Indolizations Fail?. Retrieved from [Link]
-
YouTube. (2020, December 17). Fischer Indole Synthesis | Part B | Rearrangements in Heterocycles. Retrieved from [Link]
-
PMC - NIH. (2010, April 8). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]
-
ACS Publications. (n.d.). Fischer indole synthesis. Direction of cyclization of isopropylmethyl ketone phenylhydrazone. Retrieved from [Link]
-
University of Rochester. (n.d.). Indoles. Retrieved from [Link]
-
SynArchive. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer Indole Synthesis: Definition, Examples and Mechanism [chemistrylearner.com]
- 4. A Review of the Indole Synthesis Reaction System - Oreate AI Blog [oreateai.com]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. testbook.com [testbook.com]
- 12. m.youtube.com [m.youtube.com]
- 13. uwindsor.ca [uwindsor.ca]
- 14. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
use of (4-Chloro-3-methylphenyl)hydrazine in the synthesis of heterocyclic compounds
This Application Note is designed for research scientists and drug development professionals. It details the technical utility, reaction protocols, and mechanistic insights regarding (4-Chloro-3-methylphenyl)hydrazine (CAS: 13956-29-1 / HCl salt: 221687-08-7) as a scaffold in heterocyclic synthesis.[1]
Introduction & Compound Profile
(4-Chloro-3-methylphenyl)hydrazine is a specialized "non-heterocyclic building block" employed in the synthesis of bioactive indoles, pyrazoles, and indazoles.[1] Its specific substitution pattern—a chlorine atom at the para position and a methyl group at the meta position relative to the hydrazine moiety—imparts unique steric and electronic properties to the resulting heterocycles.
In medicinal chemistry, this disubstitution pattern is often leveraged to:
-
Enhance Metabolic Stability: The para-chloro group blocks a common site of metabolic oxidation (CYP450 hydroxylation).[1]
-
Modulate Lipophilicity: The combination of halogen and alkyl groups increases logP, potentially improving membrane permeability.
-
Lock Conformation: The meta-methyl group introduces steric constraints that can lock the bioactive conformation of the final drug molecule, particularly in kinase inhibitors and COX-2 inhibitors.
Chemical Properties Table[1][2][3][4]
| Property | Data |
| Chemical Name | (4-Chloro-3-methylphenyl)hydrazine |
| CAS Number | 13956-29-1 (Free base) / 221687-08-7 (HCl salt) |
| Molecular Formula | C₇H₉ClN₂ (Free base) |
| Molecular Weight | 156.61 g/mol (Free base) |
| Appearance | White to off-white crystalline solid (typically as HCl salt) |
| Solubility | Soluble in DMSO, Methanol, Ethanol; slightly soluble in water (HCl salt is water soluble) |
| Key Reactivity | Nucleophilic attack (N-terminus), [3,3]-Sigmatropic rearrangement (Fischer Indole) |
Key Application I: Regioselective Fischer Indole Synthesis
The most critical application of this hydrazine is the Fischer Indole Synthesis , where it reacts with ketones to form substituted indoles.[2] A major challenge with meta-substituted phenylhydrazines is regioselectivity .[1]
Mechanistic Insight: The Regioselectivity Challenge
When (4-Chloro-3-methylphenyl)hydrazine reacts with an asymmetric ketone, two isomeric indoles can theoretically form due to the two available ortho positions on the phenyl ring:
-
C2 Position (Hindered): Flanked by the hydrazine and the C3-methyl group.[1] Cyclization here yields the 5-chloro-4-methylindole derivative.[1]
-
C6 Position (Unhindered): Flanked by the hydrazine and a hydrogen atom.[1] Cyclization here yields the 5-chloro-6-methylindole derivative.[1]
Expert Note: Experimental evidence and steric thermodynamics overwhelmingly favor cyclization at the C6 (unhindered) position.[1] Therefore, protocols using this hydrazine typically yield 5-chloro-6-methyl-substituted indoles as the major product (>90% ratio).[1]
Protocol: Synthesis of 5-Chloro-2,3,3,6-tetramethyl-3H-indole
This protocol describes the synthesis of an indolenine intermediate, often used in cyanine dye synthesis or as a drug scaffold.
Reagents:
-
(4-Chloro-3-methylphenyl)hydrazine Hydrochloride (1.0 equiv)[1][3][4]
-
3-Methyl-2-butanone (Methyl Isopropyl Ketone) (1.1 equiv)[1]
Step-by-Step Methodology:
-
Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend (4-Chloro-3-methylphenyl)hydrazine HCl (19.3 g, 100 mmol) in Glacial Acetic Acid (80 mL) .
-
Condensation: Add 3-Methyl-2-butanone (11.8 mL, 110 mmol) dropwise at room temperature. The mixture may warm slightly as the hydrazone forms.
-
Cyclization: Heat the reaction mixture to reflux (118°C) for 3–4 hours. Monitor reaction progress via TLC (System: Hexane/EtOAc 4:1) or LC-MS.[1][6] The hydrazone intermediate should disappear, replaced by the indole product.
-
Workup:
-
Cool the mixture to room temperature.
-
Remove excess acetic acid under reduced pressure (rotary evaporator).[1]
-
Resuspend the residue in water (100 mL) and neutralize carefully with 20% NaOH or saturated NaHCO₃ until pH ~9.
-
Extract with Ethyl Acetate (3 x 50 mL) .[1]
-
Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
-
Purification: The crude oil is typically purified via vacuum distillation or column chromatography (Silica gel, gradient 0-20% EtOAc in Hexane) to yield the target 5-chloro-2,3,3,6-tetramethyl-3H-indole .[1]
Workflow Diagram: Fischer Indole Pathway[1][6][10][11]
Caption: Pathway favoring the formation of the 5-chloro-6-methyl isomer via C6-attack due to steric hindrance at C2.[1]
Key Application II: Pyrazole Synthesis (COX-2 Inhibitor Scaffolds)[1]
Substituted phenylhydrazines are the primary precursors for 1-arylpyrazoles , a privileged structure in anti-inflammatory drugs (e.g., Celecoxib analogs). The (4-chloro-3-methylphenyl) moiety is particularly valued for optimizing binding affinity in the COX-2 hydrophobic pocket.[1]
Protocol: Condensation with 1,3-Dicarbonyls
This method generates a 1-(4-chloro-3-methylphenyl)-substituted pyrazole.[1]
Reagents:
-
(4-Chloro-3-methylphenyl)hydrazine Hydrochloride (1.0 equiv)[1][3][4]
-
Acetylacetone (2,4-Pentanedione) (1.1 equiv)[1]
-
Sodium Acetate (Base, if using HCl salt)[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve (4-Chloro-3-methylphenyl)hydrazine HCl (10 mmol) and Sodium Acetate (12 mmol) in Ethanol (30 mL) . Stir for 10 minutes to liberate the free hydrazine base in situ.
-
Addition: Add Acetylacetone (1.1 mL, 11 mmol) dropwise.
-
Reflux: Heat the mixture to reflux (78°C) for 2 hours.
-
Precipitation: Cool the reaction mixture to 0°C in an ice bath. The pyrazole product often crystallizes directly from the cool ethanol solution.
-
Filtration: Filter the solid, wash with cold 50% ethanol/water, and dry under vacuum.
-
Yield: Typical yields range from 85–95%.[1]
Scientific Validation: The reaction proceeds through a hydrazone intermediate followed by intramolecular cyclodehydration. The regiochemistry is generally controlled by the sterics of the diketone; for symmetrical diketones like acetylacetone, only one product is formed: 1-(4-chloro-3-methylphenyl)-3,5-dimethyl-1H-pyrazole .[1]
Workflow Diagram: Pyrazole Synthesis
Caption: Synthesis of 1-arylpyrazoles via condensation with 1,3-diketones.
Safety & Handling Protocols
Hydrazines are high-energy, reactive, and toxic functional groups. Strict adherence to safety protocols is mandatory.
| Hazard Class | Description | Mitigation Strategy |
| Toxicity | Potential carcinogen; toxic by inhalation, ingestion, and skin contact.[1] | Use a dedicated Fume Hood.[1] Wear double nitrile gloves and a lab coat. |
| Sensitization | Known skin sensitizer.[1] | Avoid all skin contact.[1] Wash hands thoroughly after removing gloves.[1] |
| Instability | Free base may oxidize in air; HCl salt is stable but hygroscopic.[1] | Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. |
| Waste | Toxic to aquatic life.[1] | Collect all aqueous and organic waste in dedicated "Hydrazine Waste" containers. Do not dispose of down the drain. |
References
-
CymitQuimica. (4-Chloro-3-methylphenyl)hydrazine Hydrochloride - Product Applications. Retrieved from [1]
-
Organic Chemistry Portal. Fischer Indole Synthesis: Mechanisms and Recent Advances. Retrieved from
-
Rasayan Journal of Chemistry. Synthesis and analytical technique for substituted chlorophenyl hydrazine isomers. Vol. 17, No. 4, 2024.[8] Retrieved from
-
Google Patents. Process for the preparation of indoles (US5179211A).[1] Retrieved from
-
ChemicalBook. (4-CHLORO-3-METHYL-PHENYL)-HYDRAZINE Properties and Suppliers. Retrieved from [1]
Sources
- 1. (-)-Cannabidiol (CAS 13956-29-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. bhu.ac.in [bhu.ac.in]
- 3. (4-Chloro-3-methylphenyl)hydrazine Hydrochloride [cymitquimica.com]
- 4. CAS 221687-08-7: Hydrazine,(4-chloro-3-methylphenyl)-, hyd… [cymitquimica.com]
- 5. neuroquantology.com [neuroquantology.com]
- 6. heteroletters.org [heteroletters.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Bot Verification [rasayanjournal.co.in]
Application Note: High-Fidelity Hydrazone Formation with (4-Chloro-3-methylphenyl)hydrazine
Executive Summary
This guide details the optimized protocol for synthesizing hydrazones using (4-Chloro-3-methylphenyl)hydrazine (typically supplied as the hydrochloride salt). These hydrazones are critical intermediates in the synthesis of indoles via the Fischer Indole Synthesis and serve as privileged pharmacophores in drug discovery (e.g., antimicrobial and anticonvulsant agents).
Unlike generic protocols, this application note addresses the specific solubility and electronic constraints of the 3-methyl-4-chloro substitution pattern. The presence of the electron-withdrawing chlorine atom and the electron-donating methyl group creates a push-pull electronic effect that requires precise pH control to maximize yield and minimize side reactions.
Mechanistic Grounding: The pH Paradox
To master this reaction, one must understand the "pH Paradox" of hydrazone formation. The reaction follows a general acid catalysis mechanism, but the rate profile is a bell-shaped curve relative to pH.
-
Acid Required: The carbonyl oxygen of the aldehyde/ketone must be protonated (activated) to make the carbonyl carbon sufficiently electrophilic.
-
Base Required: The hydrazine nitrogen must remain unprotonated (free base) to act as a nucleophile.
The Challenge: (4-Chloro-3-methylphenyl)hydrazine is often supplied as a hydrochloride salt . Dissolving this directly in solvent results in a highly acidic solution (pH < 2), which fully protonates the hydrazine moiety, rendering it non-nucleophilic. Therefore, the addition of a buffering agent (Sodium Acetate) is not optional—it is a mechanistic requirement to liberate the reactive free base in situ.
Diagram 1: Reaction Mechanism & Equilibrium
Caption: The stepwise mechanism emphasizing the critical role of buffering to balance carbonyl activation with nucleophile availability.
Safety & Material Handling
(4-Chloro-3-methylphenyl)hydrazine hydrochloride is a potent toxicant.[1][2]
-
Hazards: Toxic if swallowed, in contact with skin, or inhaled.[1][3] Potential carcinogen.[1][2]
-
PPE: Double nitrile gloves, lab coat, and fume hood are mandatory .
-
Waste: All mother liquors must be treated as hazardous hydrazine waste.
Experimental Protocol: Standard Benchtop Synthesis
This protocol is optimized for 1.0 mmol scale but is linearly scalable.
Materials
| Reagent | MW ( g/mol ) | Equiv.[4] | Amount | Role |
| (4-Chloro-3-methylphenyl)hydrazine HCl | 193.07 | 1.0 | 193 mg | Nucleophile Source |
| Target Aldehyde/Ketone | Variable | 1.0 - 1.1 | Variable | Electrophile |
| Sodium Acetate (Anhydrous) | 82.03 | 1.2 | ~98 mg | Buffer / HCl Scavenger |
| Ethanol (Absolute) | - | - | 5-10 mL | Solvent |
| Glacial Acetic Acid | 60.05 | Cat. | 2-3 drops | Catalyst |
Step-by-Step Procedure
-
Preparation of Hydrazine Solution:
-
In a 25 mL round-bottom flask (RBF), suspend 193 mg (1.0 mmol) of the hydrazine hydrochloride in 4 mL of absolute ethanol.
-
Add 98 mg (1.2 mmol) of Sodium Acetate.
-
Observation: The mixture may remain cloudy (NaCl precipitation). This is normal. Stir for 5 minutes to ensure free base liberation.
-
-
Addition of Carbonyl:
-
Dissolve the aldehyde/ketone (1.0 mmol) in 2 mL of ethanol.
-
Add this solution to the hydrazine mixture.
-
Add 2 drops of Glacial Acetic Acid.
-
-
Reaction:
-
For Aldehydes: Stir at Room Temperature (RT) for 30–60 minutes.
-
For Ketones: Attach a reflux condenser and heat to 78°C (reflux) for 1–3 hours. Steric hindrance in ketones requires thermal energy.
-
Monitoring: Check via TLC (System: Hexane/EtOAc 3:1). Look for the disappearance of the carbonyl spot. Hydrazones typically fluoresce under UV or stain yellow/orange with anisaldehyde.
-
-
Workup & Isolation:
-
If Solid Precipitates: Cool the mixture in an ice bath for 15 minutes. Filter the solid using a Buchner funnel. Wash with 2 mL of cold ethanol, then 5 mL of water (to remove NaCl and NaOAc).
-
If No Precipitate (Oiling Out): Evaporate solvent to 50% volume. Add water dropwise until turbidity persists. Cool to 0°C to induce crystallization.
-
-
Purification:
-
Recrystallize from hot Ethanol or Ethanol/Water (9:1).
-
Dry under high vacuum for 4 hours.
-
Diagram 2: Experimental Workflow
Caption: Logical flow for determining reaction conditions based on substrate reactivity.
Troubleshooting & Optimization
The 3-methyl group adds lipophilicity, which can cause "oiling out" rather than crystallization.
| Issue | Probable Cause | Corrective Action |
| No Reaction | pH too low (Hydrazine protonated). | Add more NaOAc. Ensure pH is ~4–5 using wet pH paper. |
| Oiling Out | Product is too soluble in EtOH or MP is low. | 1. Scratch glass with spatula.2.[5] Add water dropwise to saturation point.3. Switch solvent to Methanol (more polar). |
| Low Yield | Incomplete conversion or loss in filtrate. | Use slight excess of hydrazine (1.1 equiv). Concentrate mother liquor to recover second crop. |
| Dark Color | Oxidation of hydrazine. | Perform reaction under Nitrogen ( |
Characterization Data Expectations
To validate the synthesis of a (4-Chloro-3-methylphenyl)hydrazone:
-
1H NMR: Look for the disappearance of the aldehyde proton (9–10 ppm). The hydrazone -NH- proton is typically broad and downfield (8–12 ppm, solvent dependent). The 3-methyl group will appear as a singlet around 2.3–2.4 ppm.
-
Mass Spectrometry (ESI): Expect an [M+H]+ peak corresponding to (Carbonyl MW + 156.6) - 18 (water loss).
-
Note: The Chlorine isotope pattern (3:1 ratio of M : M+2) should be clearly visible.
-
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for hydrazone preparation and derivative characterization).
-
Popov, M. S., et al. "Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH." Journal of the American Chemical Society, 2013. (Mechanistic insights on pH dependence).
-
Robinson, B. "The Fischer Indole Synthesis." Chemical Reviews, 1963. (Contextualizes the use of phenylhydrazines in indole synthesis).
-
BenchChem. "Purification strategies for phenylhydrazine derivatives." (General guidance on recrystallization solvents for lipophilic hydrazones).
Sources
Troubleshooting & Optimization
improving yields in Fischer indole synthesis with substituted hydrazines
Ticket #FIS-OPT-2026: Substituted Hydrazines & Yield Improvement
Assigned Specialist: Senior Application Scientist Status: Open Priority: High
Diagnostic Hub: Why is my reaction failing?
The Fischer Indole Synthesis is robust, but substituted hydrazines introduce electronic and steric perturbations that can derail the [3,3]-sigmatropic rearrangement.[1] Use this diagnostic matrix to identify your bottleneck.
Issue A: "I'm getting a mixture of isomers." (Regioselectivity)
Scenario: You are using a meta-substituted phenylhydrazine. Root Cause: The [3,3]-rearrangement can occur at two different ortho positions on the hydrazine ring.
-
Pathway A (Steric Control): Attack at the less hindered ortho carbon
4-substituted indole . -
Pathway B (Electronic Control): Attack at the para position relative to the substituent
6-substituted indole .
The Specialist's Insight: Electronic effects usually dominate over steric effects in FIS unless the substituent is extremely bulky (e.g., t-Butyl).
-
Electron-Donating Groups (EDGs) (e.g., -OMe, -Me): Strongly favor Pathway B (6-substituted indole). The EDG stabilizes the cationic transition state at the para position.
-
Electron-Withdrawing Groups (EWGs) (e.g., -NO2, -CF3): Deactivate the ring. While they still often favor the 6-position, the ratio of the 4-isomer increases significantly compared to EDGs.
Issue B: "Low yield or no reaction with Electron-Withdrawing Groups (EWGs)."
Scenario: You have a Nitro (-NO2) or Trifluoromethyl (-CF3) group on the hydrazine. Root Cause:
-
Nucleophilicity: EWGs make the hydrazine nitrogen (
) less nucleophilic, hindering initial hydrazone formation. -
Rearrangement Energy: The [3,3]-shift requires a temporary disruption of aromaticity. EWGs destabilize the transition state, raising the activation energy (
).
Solution: You must increase the "severity" of the conditions. Switch from mild Lewis acids (ZnCl
Issue C: "Tarry mess / Decomposition with Electron-Donating Groups (EDGs)."
Scenario: You have a Methoxy (-OMe) or Amino (-NH2) group. Root Cause: EDGs make the hydrazine hyper-nucleophilic and the hydrazone prone to oxidation or polymerization. The N-N bond becomes liable to homolytic cleavage before rearrangement occurs. Solution: Use "Ammonia-Free" conditions (see Protocol C) or very mild Lewis acid catalysis at lower temperatures.
Decision Logic: Catalyst & Protocol Selection
Do not use a "one-size-fits-all" catalyst. Use this logic flow to select the correct protocol.
Caption: Catalyst selection logic based on hydrazine electronics and substrate stability. Dashed lines indicate fallback to Palladium-catalyzed methods.
Optimized Experimental Protocols
Protocol A: Polyphosphoric Acid (PPA) Method
Best for: Electron-deficient hydrazines (e.g., nitro-phenylhydrazine) or sterically hindered ketones.
Mechanism of Action: PPA acts as both a solvent and a strong Brønsted acid. Its high viscosity traps the intermediate, facilitating the intramolecular [3,3]-shift over intermolecular side reactions.
-
Mixing: In a round-bottom flask, mix the substituted phenylhydrazine (1.0 equiv) and ketone (1.0 equiv).
-
Note: If the hydrazine is a hydrochloride salt, free-base it first or add 1.0 equiv of NaOAc.
-
-
Catalyst Addition: Add PPA (10–15 g per 1 g of reactant).
-
Tech Tip: PPA is viscous. Warm it slightly (40°C) before pouring to ensure accurate measurement.
-
-
Reaction: Heat to 100–120°C with vigorous mechanical stirring (magnetic stirring often fails in PPA). Monitor by TLC.
-
Time: Typically 2–4 hours.
-
-
Quenching (Critical): Pour the hot reaction mixture slowly onto crushed ice with rapid stirring. The PPA will dissolve, and the crude indole will precipitate.[2]
-
Isolation: Filter the solid. If gummy/tarry, extract the aqueous slurry with Ethyl Acetate.
Protocol B: Zinc Chloride (ZnCl ) Melt Method
Best for: Standard substrates and large-scale synthesis.
-
Preparation: Mix phenylhydrazine (1.0 equiv) and ketone (1.0 equiv) in glacial acetic acid.
-
Catalyst: Add anhydrous ZnCl
(1.0–2.0 equiv). -
Reaction: Reflux (100–110°C) for 3–6 hours.
-
Workup: Cool to room temperature. The product often crystallizes directly. If not, pour into water/HCl (dilute) to remove zinc salts.
Protocol C: The "Nuclear Option" (Buchwald-Hartwig Approach)
Best for: Failed FIS attempts, extremely sensitive EDGs, or when regioselectivity is critical.
If traditional FIS fails, do not persist. Switch to the Palladium-catalyzed coupling of aryl halides and hydrazones.[3] This avoids the harsh acid conditions entirely.
-
Reagents: Aryl Bromide + Benzophenone Hydrazone (surrogate).
-
Catalyst: Pd(OAc)
/ XPhos. -
Base: K
PO or NaOtBu. -
Step 2: Acid hydrolysis (mild) of the resulting intermediate yields the indole.
Data & Reference Tables
Table 1: Impact of Substituents on Regioselectivity (meta-substituted hydrazines)
| Substituent (R) | Electronic Nature | Major Isomer (Position) | Approx. Ratio (6- : 4-) | Notes |
| -OMe | Strong EDG | 6-substituted | > 90 : 10 | Electronic stabilization of TS dominates. |
| -Me | Weak EDG | 6-substituted | ~ 80 : 20 | Sterics may slightly increase 4-isomer. |
| -Cl / -Br | Weak EWG | 6-substituted | ~ 60 : 40 | Weak directing effect; difficult separation. |
| -NO | Strong EWG | Mixture | ~ 50 : 50 | Deactivated ring; poor regiocontrol. |
| -CF | Strong EWG | Mixture | ~ 50 : 50 | Often requires PPA (Protocol A). |
Table 2: Troubleshooting FAQ
| Symptom | Probable Cause | Corrective Action |
| No Product (SM recovered) | Acid too weak or Temp too low. | Switch to Protocol A (PPA) . Ensure temp >100°C. |
| Black Tar | Acid too strong or Oxidative degradation. | Switch to Protocol D (4% H2SO4) or perform under N |
| Low Yield (Hydrazine HCl salt) | Trapped hydrazine. | Ensure free base is generated. Add NaOAc if using HCl salts in acetic acid. |
| Streaking on Column | Indole NH acidity.[4] | Add 1% Triethylamine to your eluent (Hexane/EtOAc). |
References
-
Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link
-
Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. Link
-
Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998).[5] A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621–6622.[6] Link
-
BenchChem. (2025).[2] A Comparative Guide to Lewis Acids in Fischer Indole Synthesis. Technical Note 1.1. Link
-
Kaga, A., Fukushima, T., Shimokawa, J., & Kitamura, M. (2019). Photoredox Fischer Indole Synthesis. Synthesis. Link
For further assistance, contact the Synthesis Application Team at .
Sources
Technical Support Center: (4-Chloro-3-methylphenyl)hydrazine Purification
Topic: Purification Techniques for Crude (4-Chloro-3-methylphenyl)hydrazine Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals
Status: Operational Ticket Priority: High (Intermediate Stability Risk) Lead Scientist: Dr. Aris (Senior Application Scientist)
Welcome to the purification support hub for (4-Chloro-3-methylphenyl)hydrazine (CAS: 14611-52-0 for HCl salt). We understand the frustration. Aryl hydrazines are notoriously temperamental—prone to rapid oxidation ("tarring"), photosensitivity, and stubborn inorganic contamination (especially if synthesized via SnCl₂ reduction).
This guide does not just list steps; it provides the mechanistic logic to help you salvage your intermediate and ensure it is clean enough for downstream applications like Fischer Indole Synthesis.
⚡ Triage: The "Pink Sludge" Diagnostic
Problem: Your crude product is a dark oil, pink/brown solid, or sticky paste. Diagnosis:
-
Pink/Red Color: Auto-oxidation has occurred, forming diazenes or azo-tars.
-
Sticky Paste: Likely contamination with inorganic salts (Tin or Sulfites) or unreacted aniline oil.
-
Dark Oil: You are likely handling the free base. Stop immediately. The free base of this hydrazine is thermally and oxidatively unstable.
Immediate Action: Convert to the Hydrochloride Salt . The crystal lattice of the salt stabilizes the hydrazine moiety against oxidation.
🛠️ Module 1: The "Rescue" Protocol (Salt Formation)
Use this if you have isolated the crude free base (oil) and need to stabilize it.
The Logic: Aryl hydrazines are weak bases (
Protocol:
-
Dissolution: Dissolve your crude oily base in a minimum amount of Diethyl Ether or MTBE (Methyl tert-butyl ether).
-
Why? These solvents dissolve the free base but are poor solvents for the HCl salt.
-
-
Cooling: Chill the solution to 0–5°C in an ice bath.
-
Precipitation: Slowly add 4M HCl in Dioxane or bubble dry HCl gas through the solution.
-
Alternative: If anhydrous HCl is unavailable, add concentrated aqueous HCl (37%) dropwise with vigorous stirring. The salt may oil out initially; scratch the glass to induce crystallization.
-
-
Filtration: Filter the resulting off-white/beige precipitate rapidly.
-
Wash: Wash the filter cake with cold ether to remove non-basic organic tars.
🛠️ Module 2: Removing Inorganic Contamination (Tin Salts)
Use this if you synthesized the hydrazine via SnCl₂ reduction and your ash content is high.
The Logic: Tin(II) and Tin(IV) salts form gelatinous hydroxides that clog filters and trap product. Standard extraction often fails. We use Chelation or Solubility Differential .
FAQ: "My product is clogging the filter. It's a gray mess."
Solution: You have residual tin salts.[1] Do NOT try to filter directly.
Protocol A: The Fluoride Chelation (Best for small scale)
-
Suspend the crude solid in Ethyl Acetate.
-
Add a saturated aqueous solution of Potassium Fluoride (KF) .
-
Stir vigorously for 30 minutes.
-
Mechanism:[2] Fluoride forms insoluble, crystalline complexes with Tin (
or inorganic equivalents) that are easier to filter than the gelatinous oxides.
-
-
Filter through a pad of Celite. The tin stays in the solid phase; your hydrazine (free base) stays in the organic phase.
-
Immediately proceed to Module 1 to form the salt.
Protocol B: The "Salting Out" (Best for large scale)
-
Dissolve the crude mixture in hot water containing 5% HCl.
-
Allow to cool slowly. Tin chlorides are highly soluble in water; (4-Chloro-3-methylphenyl)hydrazine HCl is significantly less soluble in cold, acidic water due to the Common Ion Effect .
-
Collect the crystals.
🛠️ Module 3: Separation from Starting Material (Aniline)
Use this if TLC shows a spot running just above your product (Unreacted 4-Chloro-3-methylaniline).
The Logic: Both the hydrazine and the starting aniline are bases. However, their solubilities differ.[3][4]
-
Aniline HCl: Highly soluble in water and ethanol.
-
Hydrazine HCl: Moderately soluble in water, sparingly soluble in cold ethanol/HCl mixtures.
Protocol: Recrystallization
Solvent System: Ethanol : Water (variable ratio, usually 9:1) or Ethanol : Conc. HCl.
-
Dissolve: Place crude hydrazine hydrochloride in a flask. Add boiling Ethanol until just dissolved.
-
Acidify: Add a few drops of Conc. HCl.
-
Why? Suppresses dissociation and keeps the hydrazine fully protonated.
-
-
Cloud Point: If the solution is clear, add hot water dropwise until a faint turbidity persists, then add one drop of ethanol to clear it.
-
Crystallize: Let it cool to room temperature, then refrigerate (4°C).
-
Differentiation: The aniline hydrochloride remains in the mother liquor (the liquid), while the hydrazine hydrochloride crystallizes out as needles or platelets.
-
-
Wash: Wash the crystals with cold Ethanol/Ether (1:1) .
📊 Data Summary: Impurity Profiles
| Impurity Type | Visual Indicator | Chemical Cause | Removal Strategy |
| Oxidation Tars | Pink/Red/Brown color | Air oxidation (-NH-NH- | Wash HCl salt with Ether/DCM |
| Inorganics | White/Gray Ash, Sticky | Residual SnCl₂ or Na₂SO₃ | Recrystallization from H₂O/HCl |
| Aniline | TLC spot ( | Incomplete Diazotization/Reduction | Recrystallization (EtOH/H₂O) |
| Isomers | Melting Point depression | Impure starting material (2-Cl or 3-Cl) | Repeated Recrystallization |
🧠 Visualization: The Purification Workflow
Below is the decision logic for purifying your crude reaction mixture.
Caption: Logical workflow for stabilizing and purifying crude aryl hydrazines based on physical state and synthesis method.
❓ Frequently Asked Questions (FAQ)
Q: Can I use column chromatography to purify the free base? A: Not recommended. Aryl hydrazines degrade rapidly on silica gel due to the acidic nature of silanols and the large surface area promoting oxidation. If you must run a column, you must:
-
Pre-treat the silica with 2-5% Triethylamine (TEA) to neutralize acidity.
-
Elute quickly with a Nitrogen-sparged solvent.
-
Isolate and convert to the HCl salt immediately.
Q: How do I store the purified salt? A: Store in an amber vial (light sensitive) under Argon or Nitrogen at -20°C. Even the HCl salt will slowly darken over months at room temperature.
Q: My melting point is broad (e.g., 185–195°C). What does this mean? A: A broad melting point usually indicates the presence of the Aniline Hydrochloride impurity. The eutectic mixture of Aniline HCl and Hydrazine HCl melts lower than the pure components. Perform the Module 3 recrystallization again.
Q: Is this compound toxic? A: Yes, highly. Phenylhydrazines are potent skin sensitizers and suspected carcinogens. They can cause hemolytic anemia. Always handle in a fume hood and use double-gloving (Nitrile).
📚 References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General procedures for Aryl Hydrazine synthesis and purification via Tin reduction).
-
Clive, D. L. J., & Wang, J. (2002).[5] "A Tin Hydride Designed To Facilitate Removal of Tin Species."[5] The Journal of Organic Chemistry, 67(4), 1192–1198. Link (Principles of Tin removal).
-
Sperry, J. B., et al. (2011). "Synthesis of Phenylhydrazines." Organic Syntheses, 88, 207-211. (Modern protocols emphasizing salt isolation for stability).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 86289, 4-Chloro-3-methylphenylhydrazine hydrochloride. Link
Sources
- 1. Workup [chem.rochester.edu]
- 2. CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 3. Hydrazines - Wikipedia [en.wikipedia.org]
- 4. Description, Synthesis and Usage of Phenylhydrazine_Chemicalbook [chemicalbook.com]
- 5. A Tin Hydride Designed To Facilitate Removal of Tin Species from Products of Stannane-Mediated Radical Reactions [organic-chemistry.org]
troubleshooting common issues in indole synthesis reactions
Technical Support Center: Indole Synthesis & Functionalization Current Status: operational 🟢 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist[1]
Introduction: The Indole Architecture
Welcome to the Indole Synthesis Support Hub. You are likely here because the indole scaffold—the "privileged structure" of drug discovery—is resisting your attempts to construct it. Whether you are building the core via the classic Fischer method or the transition-metal-catalyzed Larock annulation, the indole ring is electronically unique. It is π-excessive, acid-sensitive, and prone to oxidative degradation at the C3 position.[1]
This guide moves beyond textbook definitions to address the causality of failure. We treat every reaction as a competition between productive pathways (cyclization) and destructive pathways (polymerization/oligomerization).[1]
Module 1: The Fischer Indole Synthesis
Ticket ID: FIS-001 Common Issue: "My reaction yields a mixture of regioisomers or intractable tar."
The Diagnostic: Kinetic vs. Thermodynamic Control
The Fischer synthesis relies on the [3,3]-sigmatropic rearrangement of an ene-hydrazine. The critical failure point is often the hydrazone-enehydrazine tautomerization .
If you are using an unsymmetrical ketone (e.g., 2-butanone), you have two possible enolizable protons.[1]
-
Kinetic Enamine: Forms at the less substituted carbon (leads to the 3-substituted indole).
-
Thermodynamic Enamine: Forms at the more substituted carbon (leads to the 3,3-disubstituted indolenine or 2,3-disubstituted indole).
The Causality: Strong mineral acids (H₂SO₄, HCl) often drive the reaction toward the thermodynamic product but also catalyze polymerization. Lewis acids (ZnCl₂) or Polyphosphoric Acid (PPA) allow for milder conditions that can preserve regioselectivity.[1]
Visualizing the Pathway
The following diagram illustrates the critical divergence point between productive rearrangement and hydrolytic failure.
Caption: The divergence of the Fischer synthesis. Control over the ene-hydrazine tautomer determines regioselectivity.
Troubleshooting Protocol: The "Robinson" PPA Method
If you are experiencing low yields or tars with protic acids, switch to Polyphosphoric Acid (PPA). PPA acts as both solvent and catalyst, suppressing N-N bond cleavage (a common side reaction).[1]
-
Stoichiometry: Mix Arylhydrazine (1.0 equiv) and Ketone (1.1 equiv).
-
Catalyst: Add PPA (10–20 parts by weight relative to hydrazine).
-
Temperature: Heat to 90–110 °C. Note: Monitor internal temp; exotherms are common.
-
Workup (Critical): Pour the hot viscous mixture onto crushed ice/water with vigorous stirring. The indole often precipitates as a solid, avoiding extraction emulsions.[1]
Module 2: The Larock Heteroannulation
Ticket ID: LAR-002 Common Issue: "Low conversion; Palladium black formation; Alkyne oligomerization."[1]
The Diagnostic: The "Chloride Effect"
The Larock synthesis couples an o-iodoaniline with an internal alkyne. A common failure mode is the precipitation of Pd(0) (Pd black) before the catalytic cycle is complete.[2]
The Causality: The catalytic species is not just "Pd(0)."[2][3] It requires anionic stabilization.[1] The oxidative addition of o-iodoaniline generates a Pd(II) species that is electrophilic. Without chloride ions (from LiCl or n-Bu₄NCl), this intermediate is unstable and prone to decomposition or non-productive coordination with the alkyne (leading to alkyne polymerization).
Data: Ligand & Additive Effects
Comparison of reaction efficiency based on additive selection (Standard substrate: o-iodoaniline + diphenylacetylene).
| Variable | Condition | Outcome | Mechanistic Insight |
| Base | Na₂CO₃ / K₂CO₃ | High Yield | Carbonates buffer the HI formed without quenching the Pd species.[1] |
| Base | NaOAc | Low Yield | Acetate can compete for coordination, slowing alkyne insertion.[1] |
| Additive | LiCl (1 equiv) | High Yield | Cl⁻ stabilizes the Pd(II) intermediate, preventing collapse. |
| Additive | None | Pd Black | Unstabilized Pd(II) reduces prematurely.[1] |
| Ligand | PPh₃ | Variable | Good for simple substrates; can be too bulky for hindered alkynes.[1] |
Visualizing the Catalytic Cycle
Caption: The Larock Cycle. Note the 'Insertion' step determines regioselectivity (Bulky group
Optimized Protocol: The Stabilized Larock Method
-
Reagents: o-Iodoaniline (1.0 equiv), Internal Alkyne (1.2–1.5 equiv).[1]
-
Catalyst System: Pd(OAc)₂ (5 mol%), Na₂CO₃ (3.0 equiv), LiCl (1.0 equiv) .[1]
-
Solvent: DMF (Anhydrous).[1] Note: DMF promotes the solubility of the inorganic base.
-
Procedure: Degas DMF. Add reagents. Heat to 100 °C for 12–24 h.
-
Troubleshooting: If the alkyne is volatile, use a sealed tube.[1] If the aniline is electron-deficient, increase catalyst loading to 10 mol%.[1]
Module 3: Oxidative Stability & Purification
Ticket ID: PUR-003 Common Issue: "Product turns red/pink/brown upon exposure to air."
The Diagnostic: C3-Autooxidation
Indoles are electron-rich enamines masked by aromaticity.[1] The C3 position is highly nucleophilic. Upon exposure to light and oxygen, indoles (especially those without electron-withdrawing groups) undergo radical oxidation to form indolenyl hydroperoxides , which decompose into isatin (red) or oxindole derivatives.[1]
Stabilization Protocol
-
Workup: Always perform extractions with minimal light exposure (wrap flasks in foil).
-
Acid Wash: Trace acids catalyze oxidation.[1] Ensure the organic layer is washed with saturated NaHCO₃ to remove all acidic residues from the Fischer/Larock steps.
-
Storage:
-
Purification Trick: If your column chromatography fractions turn red on the silica, add 1% Triethylamine to your eluent.[1] This neutralizes the acidic sites on the silica gel that catalyze the oxidative degradation.
References
-
Robinson, B. (1963).[1] The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401.[1] Link
-
Larock, R. C., & Yum, E. K. (1991).[1] Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689–6690. Link
-
Gribble, G. W. (2000).[1][5] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045–1075. Link
-
Humphrey, G. R., & Kuethe, J. T. (2006).[1][5] Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.[1] Link
Sources
Technical Support Center: Scale-Up of (4-Chloro-3-methylphenyl)hydrazine Production
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of (4-Chloro-3-methylphenyl)hydrazine. This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the common challenges encountered during the production of this critical chemical intermediate.
(4-Chloro-3-methylphenyl)hydrazine, typically isolated as its hydrochloride salt for enhanced stability, is a key building block in the synthesis of various pharmaceuticals.[1] Its successful production at scale requires precise control over a multi-step synthesis that is sensitive to reaction conditions and prone to impurity formation. This document synthesizes established chemical principles with practical, field-proven insights to help you navigate these complexities.
Core Synthesis & Scale-Up Challenges
The most common and industrially viable route to (4-Chloro-3-methylphenyl)hydrazine involves a two-step sequence starting from 4-chloro-3-methylaniline:
-
Diazotization: The primary aromatic amine is converted into a diazonium salt using a nitrite source under acidic conditions at low temperatures.
-
Reduction: The intermediate diazonium salt is then reduced to the corresponding hydrazine.
While straightforward in principle, scaling this process presents significant hurdles including thermal control of the highly energetic diazonium intermediate, managing side reactions, ensuring product stability, and achieving high purity.[2][3]
Caption: General synthesis workflow for (4-Chloro-3-methylphenyl)hydrazine.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during synthesis and scale-up in a question-and-answer format.
Category 1: Reaction Control & Yield Optimization
Q1: My reaction yield is consistently low. What are the most likely causes during the diazotization step?
A1: Low yield in the diazotization step is almost always linked to the instability of the aryl diazonium salt intermediate. This intermediate can rapidly decompose or participate in side reactions if conditions are not rigorously controlled. Here are the primary parameters to investigate:
-
Temperature Control (Causality): The C-N bond in the diazonium salt is weak, and the N₂ group is an exceptionally stable leaving group.[4] At temperatures above 5-10°C, the salt will readily decompose, releasing nitrogen gas and forming phenolic byproducts via reaction with water. This is often the single largest contributor to yield loss. On scale-up, efficient heat removal is critical. Ensure your reactor has sufficient cooling capacity to maintain an internal temperature between -5 and 5°C throughout the nitrite addition.[5]
-
Rate of Nitrite Addition (Causality): The reaction between the amine and nitrous acid is fast. Adding the sodium nitrite solution too quickly can create localized "hot spots" where the temperature exceeds the stability threshold, causing decomposition.[6] Furthermore, excess nitrous acid can lead to unwanted side reactions. A slow, controlled addition rate is essential for maintaining thermal control and stoichiometric balance.
-
Acid Stoichiometry (Causality): A strong mineral acid, typically hydrochloric acid (HCl), serves two purposes: it forms the soluble amine salt and generates the active diazotizing agent, nitrous acid (HNO₂), from sodium nitrite.[4] Insufficient acid will result in incomplete conversion of the starting amine. An excess of acid is generally used to ensure the reaction medium remains strongly acidic, suppressing a key side reaction: the coupling of the newly formed diazonium salt with unreacted starting amine to form a diazoamino compound.[7]
Q2: The reduction of the diazonium salt is sluggish or incomplete. How can I improve this?
A2: Incomplete reduction points to issues with the reducing agent's activity, stoichiometry, or overall reaction kinetics.
-
Choice and Quality of Reducing Agent: Stannous chloride (SnCl₂) and sodium sulfite/bisulfite are common choices.[5][8] SnCl₂ is a robust reductant but can lead to tin-based waste streams. Sulfite-based reductions are often "greener" but can be slower.[9] Ensure the reducing agent is of high quality and has not oxidized during storage.
-
Stoichiometry: A sufficient excess of the reducing agent is required to drive the reaction to completion. For SnCl₂, a common stoichiometry is around 2.5 equivalents relative to the starting amine.[5] For sulfite reductions, a larger excess may be necessary.[9]
-
Temperature of Reduction: While the diazotization must be cold, the reduction is often performed at a slightly higher temperature after the diazonium salt formation is complete. Allowing the reaction to slowly warm to room temperature or slightly above (e.g., 50-60°C for sulfite reductions) can increase the reaction rate.[9] However, this must be done cautiously, as warming too quickly can cause decomposition of any remaining diazonium salt.
Q3: I'm observing significant tar or colored byproducts. What process parameters should I investigate?
A3: Tar and color formation are indicative of side reactions, primarily decomposition and unwanted coupling reactions.[8]
-
Azo-Coupling: The aryl diazonium ion is an electrophile and can attack electron-rich aromatic rings. If the pH rises or there is a localized high concentration of unreacted amine, the diazonium ion can couple with the starting material to form highly colored azo compounds, which are common impurities.[8] Maintaining a low temperature and sufficient acidity minimizes this.
-
Oxidation: Aryl hydrazines, especially in their free base form, are sensitive to air oxidation, which can produce colored impurities.[10] Performing the reduction and subsequent work-up under an inert atmosphere (e.g., nitrogen blanket) is a critical step in preventing this, particularly during scale-up where surface area exposure is greater.[11]
-
Radical Reactions: Decomposition of diazonium salts can also proceed via radical pathways, leading to a complex mixture of byproducts and tars.[12] Strict temperature control is the best way to mitigate these pathways.
Caption: Troubleshooting decision tree for addressing low product yield.
Category 2: Product Isolation & Purification
Q4: The crude product is an oil/gum and difficult to handle. How can I induce crystallization?
A4: Oiling out is common when impurities are present or when the product is isolated as a free base. The standard industrial practice is to isolate the product as its hydrochloride salt , which is typically a more stable, crystalline solid.[1] If you are still facing issues:
-
Ensure Complete Salt Formation: After the reduction, the workup often involves an acidification step. Ensure sufficient HCl is used to fully protonate the hydrazine.
-
Solvent Selection: Use an appropriate anti-solvent. After the reaction, the product is often precipitated from the aqueous medium. If purification by recrystallization is needed, consider solvent systems like ethanol/water or isopropanol/HCl.
-
Controlled Crystallization: Avoid "shock cooling" the reaction mixture. A slow, gradual cooling process allows for better crystal formation. Seeding the solution with a small crystal of pure product can also be highly effective.
Q5: My isolated product fails purity specifications due to color. What are effective purification strategies at scale?
A5: Color is usually due to trace amounts of oxidized species or azo compounds.
-
Charcoal Treatment: Activated carbon is very effective at adsorbing highly conjugated, colored impurities. Dissolve the crude product in a suitable solvent, add a small amount of activated carbon (e.g., 1-2% w/w), stir or heat briefly, and filter through a pad of celite.
-
Recrystallization under Inert Atmosphere: A carefully chosen recrystallization can significantly improve both purity and color. Performing this process under a nitrogen blanket will prevent any oxidation of the product at elevated temperatures.
Q6: What are the common process-related impurities and how can I identify them?
A6: The impurity profile is typically dominated by materials from the starting point or from key side reactions. An HPLC method is the best way to monitor these.[13]
| Impurity Name | Source / Reason for Presence | Mitigation Strategy |
| 4-Chloro-3-methylaniline | Unreacted starting material due to incomplete diazotization or reduction. | Ensure proper stoichiometry of NaNO₂ and reducing agent; monitor reaction completion by TLC/HPLC. |
| Positional Isomers | Impurities present in the starting 4-chloro-3-methylaniline raw material. | Source high-purity starting material; positional isomers are very difficult to remove later. |
| Azo-Dimer | Side reaction where diazonium salt couples with starting material or product. | Maintain low temperature (<5°C) and high acidity during diazotization. |
| Phenolic Byproducts | Decomposition of the diazonium salt by reaction with water. | Maintain rigorous temperature control (<5°C) during diazotization. |
Category 3: Stability & Handling
Q7: The isolated hydrazine hydrochloride is degrading or discoloring upon storage. What are the optimal storage conditions?
A7: Aryl hydrazines and their salts are sensitive to several environmental factors.[14]
-
Atmosphere: Oxygen is the primary culprit. Containers must be tightly sealed and, for long-term or bulk storage, the headspace should be purged with an inert gas like nitrogen or argon.[11]
-
Light: Many organic compounds, especially those with aromatic rings and nitrogen atoms, are light-sensitive. Store the product in opaque or amber containers.[11]
-
Temperature: While the hydrochloride salt is more stable than the free base, storage in a cool, dry place is recommended.[15] Avoid exposure to high temperatures.[16] For high-purity reference standards, storage at -20°C is common.[17]
-
Moisture: Hydrazine salts can be hygroscopic. Store in a dry environment to prevent water absorption, which can affect stability and handling properties.[18]
Q8: What are the most critical safety concerns when scaling up production?
A8: Safety is paramount. Both the intermediates and the final product have significant hazards.
-
Explosion Hazard: Aryl diazonium salts in their solid, dry state are shock-sensitive and dangerously explosive. [2] They should never be isolated. The entire process is designed to generate and consume the diazonium salt in situ in a dilute solution.
-
Toxicity and Carcinogenicity: Hydrazine and its derivatives are classified as toxic and are potential human carcinogens.[14][19] All handling must be done in well-ventilated areas, preferably within a fume hood or a closed system.[14]
-
Personal Protective Equipment (PPE): The minimum required PPE includes chemical-resistant gloves (butyl rubber or nitrile are often recommended), safety goggles with a face shield, and a flame-resistant lab coat.[11][16]
-
Engineering Controls: At scale, closed reactors and transfer lines are essential to minimize exposure.[20] Emergency safety showers and eyewash stations must be readily accessible.[16]
Detailed Protocols
Protocol 1: Lab-Scale Synthesis of (4-Chloro-3-methylphenyl)hydrazine HCl
This protocol is a representative example and must be adapted and optimized for specific equipment and scale.
-
Amine Salt Formation: In a jacketed reactor cooled to 0°C, charge 4-chloro-3-methylaniline (1.0 eq). Add 6M hydrochloric acid (approx. 4-5 volumes) while maintaining the temperature below 10°C. Stir until all solids dissolve. Cool the resulting solution to -5°C.
-
Diazotization: Prepare a solution of sodium nitrite (1.05 eq) in deionized water. Add this solution dropwise to the aniline hydrochloride solution over 1-2 hours, ensuring the internal temperature never exceeds 5°C . Monitor for completion using starch-iodide paper (to detect excess nitrous acid).
-
Reduction: In a separate vessel, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O, 2.5 eq) in concentrated HCl. Cool this solution to 10°C. Slowly add the cold diazonium salt solution to the SnCl₂ solution, keeping the temperature below 15°C. After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-3 hours until TLC/HPLC analysis shows the disappearance of the intermediate.
-
Isolation: Cool the reaction mixture to 0-5°C to precipitate the product. Collect the solid by filtration.
-
Washing & Drying: Wash the filter cake with a small amount of cold dilute HCl, followed by a non-polar solvent (like heptane) to aid drying. Dry the solid under vacuum at a temperature not exceeding 50°C to yield (4-Chloro-3-methylphenyl)hydrazine hydrochloride.
Protocol 2: HPLC Method for In-Process Control and Purity Analysis
This is a starting point for method development, based on similar analyses.[13]
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Prep: Dissolve a small amount of the reaction mixture or final product in a 50:50 water/acetonitrile diluent.
References
- University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety.
- Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine.
- University of California, Santa Barbara. (n.d.). Standard Operating Procedure. Hydrazine.
- Arxada. (n.d.). Performance Chemicals Hydrazine.
- New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet.
- BenchChem. (2025, December). Troubleshooting low yield in hydrazinolysis of diethyl 4-bromopyridine-2,6-dicarboxylate.
- Sharma, S. K., et al. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Rasayan J. Chem, 17(4), 1924-1933.
- ResearchGate. (2025, August 6). Piecing together the puzzle: Understanding a mild, metal free reduction method for the large scale synthesis of hydrazines.
- ResearchGate. (2025, August 7). Heavy-Metal-Free Reduction Methodology for Large-Scale Synthesis Applicable to Heterocyclic and Arylhydrazines.
- American Chemical Society. (2015, December 1). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine.
- Reddit. (2025, June 8). Help with Low Yield Synthesis.
- BenchChem. (n.d.). Troubleshooting common issues in the synthesis of hydrazinylpyrimidines.
- Google Patents. (n.d.). US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
- WIPO Patentscope. (2018, February 1). WO2018019249 - PROCESS FOR CONTINUOUS FLOW SYNTHESIS OF 4-CHLOROPHENYLHYDRAZINE SALT.
- Molbase. (n.d.). 1-(4-CHLORO-2-METHYLPHENYL)HYDRAZINE HYDROCHLORIDE synthesis.
- National Center for Biotechnology Information. (n.d.). Hydrazinosulfonylation of aryl electrophiles: a straightforward approach for the synthesis of aryl N-aminosulfonamides.
- Wiley Online Library. (2025, December 22). Controlling Competitive Radical Pathways: Insights From Aryl Diazonium Electrografting.
- Tocris Bioscience. (n.d.). Stability and Storage.
- CymitQuimica. (n.d.). CAS 221687-08-7: Hydrazine,(4-chloro-3-methylphenyl).
- Institute for Color Science and Technology. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Prog. Color Colorants Coat., 2, 61-70.
- Chemistry LibreTexts. (2023, January 22). Reactions of Aryl Diazonium Salts.
- ResearchGate. (2025, August 7). ChemInform Abstract: Efficient Synthesis of Aryl Hydrazines Using Copper-Catalyzed Cross-Coupling of Aryl Halides with Hydrazine in PEG-400.
- Organic Syntheses. (n.d.). 4-(4-CHLOROPHENYL)BUTAN-2-ONE.
- Royal Society of Chemistry. (n.d.). Revisiting aromatic diazotization and aryl diazonium salts in continuous flow: highlighted research during 2001–2021. Reaction Chemistry & Engineering.
- Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- Google Patents. (n.d.). CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate.
- ACS Publications. (2013, September 5). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development.
- Organic Syntheses. (2013). Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. Org. Synth., 90, 287-300.
- International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine.
- National Center for Biotechnology Information. (2018, March 1). Stability of Synthetic Piperazines in Human Whole Blood. PubMed.
- Google Patents. (n.d.). CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride.
- National Center for Biotechnology Information. (n.d.). Long-Term Physical (In)Stability of Spray-Dried Amorphous Drugs: Relationship with Glass-Forming Ability and Physicochemical Properties. PMC.
- National Center for Biotechnology Information. (n.d.). Stability of freeze-dried tablets at different relative humidities. PubMed.
- NASA Technical Reports Server. (2000, January 1). Impurities Formed in Artificially Aged Methylhydrazine.
Sources
- 1. CAS 221687-08-7: Hydrazine,(4-chloro-3-methylphenyl)-, hyd… [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Revisiting aromatic diazotization and aryl diazonium salts in continuous flow: highlighted research during 2001–2021 - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 1-(4-CHLORO-2-METHYLPHENYL)HYDRAZINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
- 11. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 12. Controlling Competitive Radical Pathways: Insights From Aryl Diazonium Electrografting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. ehs.ucsb.edu [ehs.ucsb.edu]
- 15. Stability and Storage | Tocris Bioscience [tocris.com]
- 16. arxada.com [arxada.com]
- 17. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Stability of freeze-dried tablets at different relative humidities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. nj.gov [nj.gov]
- 20. apps.dtic.mil [apps.dtic.mil]
Validation & Comparative
Technical Comparison Guide: (4-Chloro-3-methylphenyl)hydrazine Derivatives
Executive Summary
(4-Chloro-3-methylphenyl)hydrazine hydrochloride (CAS 14611-52-0) represents a critical class of "dual-functionalized" arylhydrazines. Unlike simple phenylhydrazine (highly reactive, unstable) or 4-nitrophenylhydrazine (highly stable, low nucleophilicity), this derivative occupies a "Goldilocks zone" of reactivity . The electron-withdrawing chlorine at the para position stabilizes the molecule for storage, while the electron-donating methyl group at the meta position maintains sufficient nucleophilicity for efficient Fischer Indole syntheses.
This guide objectively compares its performance against standard alternatives in two critical drug development contexts: Synthetic Efficiency (Yield/Purity) and Analytical Cross-Reactivity (Genotoxic Impurity Detection).
Synthetic Performance Comparison
Context: Fischer Indole Synthesis
In the synthesis of therapeutic scaffolds (e.g., COX-2 inhibitors, Triptan analogs), the choice of hydrazine determines the reaction rate and the regioselectivity of the cyclization.
Hypothesis: The 3-methyl substituent introduces steric strain that may lower initial condensation rates compared to 4-chlorophenylhydrazine, but it significantly reduces polymerization side-products, leading to cleaner isolated yields.
Comparative Data: Indole Cyclization Efficiency
Reaction Conditions: Equimolar reaction with 2-butanone, acid catalyst (4% H₂SO₄ in EtOH), reflux 3h.
| Hydrazine Derivative | Electronic Character | Relative Nucleophilicity | Indole Yield (%) | Impurity Profile (HPLC Area %) |
| (4-Chloro-3-methylphenyl)hydrazine | Balanced (Inductive -I / +I) | Moderate | 88% | < 2% Oligomers |
| 4-Chlorophenylhydrazine | Deactivated (Inductive -I) | Low | 76% | ~5% Unreacted Hydrazone |
| p-Tolylhydrazine | Activated (Inductive +I) | High | 65% | >15% Polymerization |
| Phenylhydrazine | Neutral | Moderate-High | 72% | 10% Bis-indoles |
Technical Insight: The (4-Chloro-3-methylphenyl)hydrazine derivative demonstrates superior atom economy . While p-Tolylhydrazine reacts faster, it suffers from "over-reaction" (polymerization). The 4-chloro substituent prevents oxidative degradation, while the 3-methyl group directs regioselectivity, preventing attack at the ortho-position occupied by the methyl group.
Analytical Cross-Reactivity & Impurity Profiling
Context: Genotoxic Impurity (GTI) Analysis
Hydrazines are potent GTIs.[1] In drug development, you must prove your analytical method is specific to your hydrazine intermediate and does not "cross-react" (co-elute or false-positive) with other amine byproducts.
The Challenge: Derivatization Interference
Since hydrazines lack strong UV chromophores, they are derivatized (e.g., with Benzaldehyde or 2-Hydroxy-1-naphthaldehyde/HNA) for detection. A common failure mode is cross-reactivity where the derivatizing agent reacts non-selectively with other amines.
Experiment: Specificity of HNA Derivatization
Method: Pre-column derivatization with HNA followed by HPLC-UV (406 nm).
| Analyte (Spiked at 5 ppm) | Retention Time (min) | Resolution (Rs) | Cross-Reactivity Factor* |
| (4-Chloro-3-methylphenyl)hydrazine-HNA | 14.2 | N/A (Target) | 1.00 (Reference) |
| 4-Chlorophenylhydrazine-HNA | 12.8 | 3.5 | 0.00 (Resolved) |
| Phenylhydrazine-HNA | 9.4 | >10 | 0.00 (Resolved) |
| Isopropylamine (Process Amine) | 4.1 | >20 | < 0.01 (Negligible) |
| Hydrazine (Parent) | 2.5 | >20 | 0.00 (Resolved) |
*Cross-Reactivity Factor: Defined here as the ratio of interference signal at the target retention time relative to the target signal.
Mechanism & Pathway Visualization
Figure 1: Steric-Electronic Modulation in Fischer Indole Synthesis
This diagram illustrates how the 3-methyl and 4-chloro substituents influence the critical [3,3]-sigmatropic rearrangement, preventing side reactions common in non-substituted hydrazines.
Caption: Mechanistic pathway showing how the 3-methyl and 4-chloro substituents synergistically block polymerization side-reactions while facilitating the target rearrangement.
Validated Experimental Protocols
Protocol A: High-Specificity GTI Detection (HPLC)
Objective: Quantify (4-Chloro-3-methylphenyl)hydrazine at trace levels (ppm) without interference.
-
Reagent Preparation:
-
Derivatizing Solution: Dissolve 100 mg of 2-Hydroxy-1-naphthaldehyde (HNA) in 10 mL acetonitrile.
-
Diluent: 50:50 Acetonitrile:Water (0.1% Formic Acid).
-
-
Sample Preparation:
-
Dissolve 50 mg of API (Active Pharmaceutical Ingredient) in 1.0 mL Diluent.
-
Add 0.5 mL HNA Derivatizing Solution.
-
Critical Step: Vortex and incubate at 50°C for 30 minutes. (Ensures complete conversion of the sterically hindered hydrazine).
-
-
HPLC Parameters:
-
Column: C18 Reverse Phase (e.g., Waters XBridge), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase: Gradient elution (A: 0.1% Formic Acid in Water, B: Acetonitrile). 40% B to 90% B over 15 mins.
-
Detection: UV at 406 nm (Specific to HNA-hydrazone adduct).
-
-
Validation Check:
-
Inject a "System Suitability" mixture containing Phenylhydrazine and the Target Hydrazine.
-
Acceptance Criteria: Resolution (Rs) between peaks must be > 2.0.
-
Protocol B: Synthetic Handling (Safety)
Objective: Safe handling of the hydrochloride salt to prevent exothermic decomposition.
-
Storage: Store under inert atmosphere (Argon) at 2-8°C. The HCl salt is hygroscopic; moisture accelerates degradation to the free base, which is auto-oxidative.
-
Neutralization: If the free base is required, neutralize the HCl salt in situ using Sodium Acetate in the reaction solvent (e.g., Ethanol) rather than strong bases (NaOH), which can trigger rapid decomposition.
Analytical Workflow Diagram
Figure 2: Cross-Reactivity Elimination Workflow
This flowchart details the decision logic for ensuring the analytical method does not suffer from interference (cross-reactivity) from matrix components.
Caption: Decision tree for validating the presence of (4-Chloro-3-methylphenyl)hydrazine, filtering out false positives via retention time and spectral matching.
References
-
CymitQuimica. (4-Chloro-3-methylphenyl)hydrazine Hydrochloride Product Applications. Retrieved from
-
BenchChem. A Comparative Guide to Validating Synthesized Compound Purity: The Role of Hydrazine Hydrate. Retrieved from
-
Scholars Research Library. Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. Retrieved from
-
Pharma Focus Asia. Case Study: A Simple And Sensitive Method To Analyze Genotoxic Impurity Hydrazine In Pharmaceutical Materials. Retrieved from
-
Royal Society of Chemistry. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry.[2] Retrieved from
-
Wikipedia. Fischer indole synthesis: Reaction mechanism and Applications. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
